molecular formula C14H8ClNO2 B101596 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 18600-52-7

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Número de catálogo: B101596
Número CAS: 18600-52-7
Peso molecular: 257.67 g/mol
Clave InChI: OMXNVOLVJFGYGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one (CAS RN: 18600-52-7) is a privileged N,O -heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis . This compound serves as a key synthetic intermediate for the preparation of diverse pharmacologically active molecules, particularly quinazolinone derivatives, which are known for a broad spectrum of biological properties . Its core structure features reactive sites at C2 and C4, making it a valuable building block for constructing complex heterocycles through various cyclization and functionalization reactions . In research applications, this compound and its analogs are extensively investigated for their biological potential. Studies on structurally similar nitro-substituted benzoxazinones have demonstrated significant anti-proliferative and pro-apoptotic activity against human cervical cancer (HeLa) cell lines . Furthermore, hybrid molecules incorporating this benzoxazinone core have shown promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . The compound also acts as a versatile precursor in organic synthesis. It can be readily transformed into 3-aminoquinazolin-4(3H)-one derivatives upon reaction with nucleophiles like hydrazine hydrate . Moreover, the nitrogen atom in the oxazine ring can function as an effective directing group for regioselective ortho-C-H functionalization, enabling the synthesis of elaborately decorated derivatives . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNVOLVJFGYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243541
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-52-7
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18600-52-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic heterocyclic compound, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. The benzoxazinone scaffold is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document is intended for researchers and drug development professionals, offering a detailed exploration of the synthesis, structural characteristics, and key physicochemical parameters of this specific chlorinated derivative. Due to the limited availability of direct experimental data for this exact molecule, this guide synthesizes information from closely related analogs and computational predictions to provide a robust profile. The methodologies for determining these properties are also discussed, providing a framework for experimental validation.

Introduction and Significance

The 4H-benzo[d][1][2]oxazin-4-one ring system is a cornerstone of many biologically active molecules, demonstrating potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2] The substitution at the 2-position with an aryl group, in this case, a 4-chlorophenyl moiety, significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. Understanding the fundamental physicochemical properties of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is therefore a critical prerequisite for its exploration in drug discovery and development programs. This guide aims to consolidate the available and predicted data to serve as a foundational resource for scientists working with this class of compounds.

Molecular Structure and Properties

A thorough understanding of the molecular structure and its intrinsic properties is fundamental to predicting the behavior of a compound in both chemical and biological systems.

Chemical Structure

The chemical structure of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is characterized by a fused benzene and a 1,3-oxazin-4-one ring, with a 4-chlorophenyl substituent at the 2-position.

Caption: Chemical structure of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Predicted Physicochemical Properties

Direct experimental data for the target molecule is scarce. The following table summarizes key physicochemical properties derived from computational predictions and data from closely related analogs. These values provide a valuable starting point for experimental design.

PropertyPredicted/Estimated ValueSource/Method
Molecular Formula C₁₄H₈ClNO₂-
Molecular Weight 257.67 g/mol Calculated
Exact Mass 257.02436 g/mol Calculated
XLogP3 3.6Computed (PubChem CID: 722879 for 2-Cl isomer)[3]
Topological Polar Surface Area 38.7 ŲComputed (PubChem CID: 722879 for 2-Cl isomer)[3]
Hydrogen Bond Donors 0Computed (PubChem CID: 722879 for 2-Cl isomer)[3]
Hydrogen Bond Acceptors 3Computed (PubChem CID: 722879 for 2-Cl isomer)[3]
Rotatable Bonds 1Computed (PubChem CID: 722879 for 2-Cl isomer)[3]
pKa ~10Estimated based on analogs[4]
Aqueous Solubility LowInferred from high XLogP3 and analog data[4]

Synthesis and Characterization

The synthesis of 2-aryl-4H-benzo[d]oxazin-4-ones is well-documented, with several established routes. The most common and direct method involves the condensation of anthranilic acid with an appropriate aroyl chloride.[2]

General Synthetic Protocol

A plausible and efficient synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is outlined below. This protocol is based on established literature procedures for similar analogs.[2]

Reaction Scheme:

Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Anthranilic_Acid Anthranilic Acid Intermediate N-(4-Chlorobenzoyl)anthranilic Acid Anthranilic_Acid->Intermediate + Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Chlorobenzoyl_Chloride->Intermediate Product 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one Intermediate->Product Pyridine Pyridine Pyridine->Intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product Heat Heat Heat->Product

Caption: General synthetic workflow for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Step-by-Step Methodology:

  • Acylation: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dichloromethane with a base), add 4-chlorobenzoyl chloride dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid, a mild base, and brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chlorobenzoyl)anthranilic acid.

  • Cyclization: Reflux the crude intermediate in acetic anhydride.

  • Product Isolation and Purification: After cooling, the product will precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry. Further purification can be achieved by recrystallization.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the benzoxazinone core and the 4-chlorophenyl ring. The integration of these signals would correspond to the number of protons on each ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon (around 160-170 ppm), the carbon of the oxazine ring attached to the nitrogen and the phenyl group (around 150-160 ppm), and a series of signals in the aromatic region (110-140 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks would include C=N stretching (around 1620-1680 cm⁻¹) and C-O-C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 257). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.

Potential Biological Activity and Applications

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, implying that it is capable of binding to multiple biological targets with high affinity.[1][2]

Anticancer Potential

Numerous 2-aryl-benzoxazinone derivatives have been reported to possess significant anticancer activity.[1][6][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation. For instance, some analogs have been shown to inhibit methionyl-tRNA synthetase, an enzyme essential for protein synthesis.[6][7] The presence of the 4-chlorophenyl group in the title compound may enhance its lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.

Other Potential Biological Activities

Beyond anticancer effects, the benzoxazinone core has been associated with a broad spectrum of biological activities, including:

  • Antibacterial and Antifungal Activity [1][2]

  • Antiviral Activity [1][2]

  • Anti-inflammatory Properties [8]

The specific activity profile of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one would require experimental validation through a battery of biological assays.

Experimental Protocols for Physicochemical Characterization

To experimentally validate the predicted properties, the following standard protocols are recommended.

Determination of Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • Place a small amount of the purified, dry compound into a capillary tube.

    • Insert the capillary tube into the heating block of the apparatus.

    • Heat the sample at a controlled rate.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Determination of Solubility
  • Method: Shake-flask method.

  • Procedure:

    • Prepare saturated solutions of the compound in various solvents (e.g., water, buffers of different pH, ethanol, DMSO).

    • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) with constant agitation.

    • Filter the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa
  • Method: UV-Vis Spectrophotometry.

  • Procedure:

    • Prepare a series of buffer solutions with a range of pH values.

    • Dissolve a known concentration of the compound in each buffer solution.

    • Record the UV-Vis spectrum of each solution.

    • The pKa can be determined by observing the changes in the absorbance spectrum as a function of pH, as the ionization state of the molecule will affect its chromophore.[4]

Conclusion

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a molecule of significant interest owing to the established biological importance of the benzoxazinone scaffold. While direct experimental data for this specific derivative is limited, this guide provides a comprehensive profile based on established synthetic routes, computational predictions, and data from closely related analogs. The presented information on its physicochemical properties, synthesis, and potential biological activities serves as a valuable resource for researchers initiating studies on this compound and lays the groundwork for its further investigation in medicinal chemistry and drug development. Experimental validation of the predicted properties is a crucial next step in fully characterizing this promising molecule.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Aryl-4H-Benzo[d][1][2]oxazin-4-ones. ResearchGate. [Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. MDPI. [Link]

  • Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. ResearchGate. [Link]

  • 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one. PubChem. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. ResearchGate. [Link]

  • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). PubMed. [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide to 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, underpinning its significance in medicinal chemistry and drug discovery. This guide focuses on a specific, yet under-documented derivative, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. While a dedicated CAS number for this particular para-chloro substituted isomer remains elusive in common chemical databases, this guide endeavors to provide a comprehensive technical overview by drawing upon established synthetic methodologies, characterization data from analogous compounds, and the well-documented biological potential of the broader benzoxazinone class. This document serves as a foundational resource for researchers venturing into the synthesis, characterization, and application of this and related compounds.

Introduction to the Benzoxazinone Core

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Specifically, the 4H-benzo[d][1][2]oxazin-4-one skeleton is a prominent member of this family, characterized by a ketone at the 4-position. These structures are of significant interest due to their presence in various natural products and synthetic pharmaceuticals. The inherent chemical functionalities of the benzoxazinone core allow for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a 4-chlorophenyl group at the 2-position is anticipated to modulate the molecule's lipophilicity and electronic properties, which in turn can significantly influence its biological activity. Halogenated phenyl rings are a common feature in many active pharmaceutical ingredients, often enhancing binding affinity to biological targets.

Synthesis and Mechanism

The synthesis of 2-aryl-4H-benzo[d][1][2]oxazin-4-ones is well-established, with the most common and direct route involving the condensation of anthranilic acid with an appropriate acyl chloride. For the synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, the logical precursors would be anthranilic acid and 4-chlorobenzoyl chloride.

Proposed Synthetic Protocol

This protocol is adapted from the established synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.[3]

Materials:

  • Anthranilic acid

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in anhydrous pyridine.

  • Slowly add 4-chlorobenzoyl chloride to the solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.

  • Filter the crude product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • N-acylation: The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct. This results in the formation of the intermediate, 2-(4-chlorobenzamido)benzoic acid.

  • Intramolecular Cyclization and Dehydration: The carboxylic acid group of the intermediate, facilitated by heating, undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent dehydration leads to the formation of the stable six-membered oxazinone ring.

Synthesis_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization & Dehydration A Anthranilic Acid C 2-(4-chlorobenzamido)benzoic acid (Intermediate) A->C + B 4-Chlorobenzoyl Chloride B->C D 2-(4-chlorobenzamido)benzoic acid E 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one D->E - H2O

Caption: Proposed reaction mechanism for the synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Physicochemical Properties and Characterization

PropertyExpected/Analogous Value
Molecular Formula C₁₄H₈ClNO₂
Molecular Weight 257.67 g/mol
Appearance Expected to be a crystalline solid
Melting Point Expected to be higher than the unsubstituted analog (2-phenyl-4H-benzo[d][1][2]oxazin-4-one, m.p. 121-122 °C) due to the chloro-substitution.[4]
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols and insoluble in water.
¹H-NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm): Aromatic protons of the benzoxazinone core (multiplets, ~7.5-8.3 ppm), Aromatic protons of the 4-chlorophenyl ring (doublets, ~7.5 and 8.2 ppm).
¹³C-NMR (CDCl₃, 101 MHz) Expected chemical shifts (δ, ppm): Carbonyl carbon (~160 ppm), Carbon attached to nitrogen and oxygen (~157 ppm), Aromatic carbons (~117-147 ppm).
IR (KBr, cm⁻¹) Expected characteristic peaks: C=O stretching (~1760 cm⁻¹), C=N stretching (~1615 cm⁻¹), C-O-C stretching.[4]
Mass Spectrometry (ESI) Expected [M+H]⁺ at m/z 258.03.

Potential Biological Activities and Applications

The benzoxazinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[5] The introduction of the 4-chlorophenyl moiety can potentially enhance or modulate these activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazinone derivatives.[5] For instance, the parent compound, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, has demonstrated activity against the A549 human lung cancer cell line, with a reported IC50 value of 65.43 ±2.7 μg/mL.[3][6][7] In-silico studies suggest that this activity may be mediated through the inhibition of methionyl-tRNA synthetase (MRS).[3][7] The presence of a halogen, such as chlorine, on the phenyl ring is a common strategy in medicinal chemistry to improve anticancer efficacy.

Antimicrobial and Antifungal Activity

Benzoxazinone derivatives have been reported to possess antibacterial and antifungal properties.[5] The lipophilic nature of the 4-chlorophenyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial activity.

Anti-inflammatory and Enzyme Inhibition

Certain benzoxazinones act as inhibitors of enzymes such as human leukocyte elastase and serine proteases, suggesting potential applications in treating inflammatory conditions.[5]

Other Potential Applications

The broad biological profile of benzoxazinones extends to antiviral, antimalarial, anti-Alzheimer's, and antidiabetic activities, among others.[5] Further investigation into 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is warranted to explore its potential in these therapeutic areas.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in DMSO and then in cell culture medium.

  • Treat the cells with different concentrations of the compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: A typical workflow for an in vitro MTT assay to determine cytotoxicity.

Conclusion and Future Directions

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzoxazinones. Based on established synthetic routes and the known biological activities of its analogs, this compound is a compelling candidate for further investigation, particularly in the realms of oncology and infectious diseases. Future research should focus on its definitive synthesis, full spectral characterization, and a comprehensive evaluation of its biological properties through a battery of in vitro and in vivo assays. The elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic agent.

References

  • Putra, M. R., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Ubaya Repository. [Link]

  • Putra, M. R., et al. (2022). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Ubaya Repository. [Link]

  • Putra, M. R., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • National Institutes of Health. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

  • MDPI. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. [Link]

  • Chemsrc. 1H-2,3-Benzoxazin-1-one,4-(4-chlorophenyl)-. [Link]

  • PubChem. 2-Phenyl-4H-1,3-benzoxazin-4-one. [Link]

  • PubChem. 4H-3,1-Benzoxazin-4-one. [Link]

  • ResearchGate. (2019). (PDF) 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the synthetic heterocyclic compound, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. The benzoxazinone scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological properties. This document synthesizes current research to elucidate the therapeutic potential of this specific chloro-substituted derivative, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. Methodologies for synthesis and biological evaluation are detailed to provide a robust framework for further investigation and drug development.

Introduction: The Therapeutic Promise of the Benzoxazinone Core

Benzoxazinones represent a significant class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] Their diverse biological activities include anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antimalarial properties.[1] The structural versatility of the benzoxazinone nucleus allows for a wide range of substitutions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, incorporates a chlorophenyl moiety at the 2-position, a substitution known to influence the biological efficacy of various therapeutic agents. This document will explore the known biological landscape of this compound and its close analogs, providing a foundation for its potential development as a therapeutic agent.

Synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

The synthesis of 2-aryl-4H-benzo[d]oxazin-4-ones is a well-established process in organic chemistry, with the first reported synthesis dating back to 1902.[1] The most common and direct method involves the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base, such as pyridine.[1]

General Synthesis Pathway

The synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one typically proceeds via a two-step mechanism involving the acylation of anthranilic acid followed by intramolecular cyclization.

Synthesis Pathway Anthranilic_Acid Anthranilic Acid Intermediate N-(4-Chlorobenzoyl)anthranilic Acid Anthranilic_Acid->Intermediate Pyridine Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Chlorobenzoyl_Chloride->Intermediate Product 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one Intermediate->Product Cyclization (e.g., heat or dehydrating agent)

Figure 1: General synthesis pathway for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Materials:

  • Anthranilic acid

  • 4-Chlorobenzoyl chloride

  • Anhydrous pyridine

  • Anhydrous toluene or chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ether-chloroform solution (for recrystallization)

Procedure:

  • Acylation: In a round-bottom flask, dissolve anthranilic acid in anhydrous pyridine at 0°C with constant stirring.

  • Slowly add 4-chlorobenzoyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-(4-chlorobenzoyl)anthranilic acid intermediate.

  • Cyclization: Reflux the crude intermediate in a suitable solvent like toluene with a dehydrating agent (e.g., cyanuric chloride and triethylamine) for an extended period (can be up to a week).[2]

  • Purification: After the reaction is complete, cool the mixture and purify the product by recrystallization from an ether-chloroform solution to yield 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one as a solid.[2]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Anticancer Activity

The benzoxazinone scaffold is a recurring motif in compounds exhibiting significant anticancer properties.[1] The planar structure of these molecules is thought to facilitate intercalation with DNA, leading to cell cycle arrest and apoptosis.

In Vitro Cytotoxicity

While specific data for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is limited, studies on closely related analogs provide valuable insights into its potential anticancer activity. For instance, 2-phenyl-4H-benzo[d][1][3]oxazin-4-one has demonstrated cytotoxic effects against the human lung cancer cell line A549, with a reported IC50 value of 65.43 ± 2.7 μg/mL.[3][4] Another study on 2-(3,4-dichlorophenyl)-4H-benzo[d][1][3]oxazin-4-one showed activity against the MCF-7 breast cancer cell line with an IC50 of 70.74 ± 3.95 μg/mL.[1]

Compound Cell Line IC50 Value
2-phenyl-4H-benzo[d][1][3]oxazin-4-oneA549 (Lung)65.43 ± 2.7 μg/mL[3][4]
2-(3,4-dichlorophenyl)-4H-benzo[d][1][3]oxazin-4-oneMCF-7 (Breast)70.74 ± 3.95 μg/mL[1]
Proposed Mechanism of Action: Methionyl-tRNA Synthetase Inhibition

A plausible mechanism for the anticancer activity of 2-aryl-4H-benzo[d]oxazin-4-ones is the inhibition of methionyl-tRNA synthetase (MRS).[3][4] MRS is a crucial enzyme in protein biosynthesis, and its inhibition can lead to the cessation of cell growth and proliferation. Molecular docking studies have suggested that the benzoxazinone core can bind to the active site of MRS.[3][4]

MRS Inhibition cluster_0 Cancer Cell Compound 2-(4-Chlorophenyl)-4H- benzo[d]oxazin-4-one MRS Methionyl-tRNA Synthetase (MRS) Compound->MRS Inhibits Protein_Synthesis Protein Synthesis MRS->Protein_Synthesis Required for MRS->Protein_Synthesis Blocked Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to Protein_Synthesis->Cell_Growth Inhibited Apoptosis Apoptosis Cell_Growth->Apoptosis Induction of

Figure 2: Proposed mechanism of anticancer activity via inhibition of Methionyl-tRNA Synthetase.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzoxazinone derivatives have been reported to possess antibacterial and antifungal properties.[1] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Antibacterial and Antifungal Spectrum

Studies on a series of 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] For instance, 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one showed significant activity against several Gram-negative bacteria.[3] While specific data for the 4-chlorophenyl analog is not extensively available, the general activity of the class suggests its potential as an antimicrobial agent.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in the broth within the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazinone derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[4]

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of some benzoxazinone derivatives are attributed to their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Potential Mechanism: Nrf2-HO-1 Pathway Activation

A potential mechanism for the anti-inflammatory activity of benzoxazinones involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Activation of this pathway can lead to a reduction in oxidative stress and inflammation.[5]

Anti-inflammatory Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates Inflammatory_Mediators NO, iNOS, COX-2 (Pro-inflammatory mediators) Macrophage->Inflammatory_Mediators Produces Compound 2-(4-Chlorophenyl)-4H- benzo[d]oxazin-4-one Nrf2 Nrf2 Activation Compound->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces HO1->Inflammatory_Mediators Inhibits Inflammation Inflammation Inflammatory_Mediators->Inflammation Promotes

Sources

A Technical Guide to the Preliminary Screening of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary in vitro screening of novel analogs of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals aiming to identify and characterize new chemical entities with potential as anticancer therapeutics. Our approach emphasizes a logical, tiered screening cascade that progresses from broad cytotoxicity assessments to more defined mechanistic insights, ensuring a robust and efficient evaluation process.

Introduction: The Rationale for Targeting the Benzoxazinone Scaffold

The 4H-benzo[d]oxazin-4-one core is a privileged heterocyclic system, appearing in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The substitution at the 2-position with an aryl group, such as the 4-chlorophenyl moiety, has been shown to be a critical determinant of biological activity, often conferring potent cytotoxic effects against various cancer cell lines.[1][5]

The central hypothesis guiding the synthesis of analogs of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is that systematic structural modifications will enable the exploration of the structure-activity relationship (SAR). By modulating the electronic and steric properties of substituents on both the benzoxazinone core and the 2-aryl ring, it is possible to enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on the crucial next step after synthesis: a rigorous preliminary screening process to identify the most promising candidates for further development.

Synthesis of the Analog Library: A Foundation for Discovery

The generation of a diverse library of analogs is the cornerstone of any successful screening campaign. A common and effective method for the synthesis of 2-aryl-4H-benzo[d]oxazin-4-ones involves the reaction of substituted anthranilic acids with aroyl chlorides in the presence of a base like pyridine.[1][5] This classical approach offers a straightforward route to a wide array of derivatives.

More contemporary methods, such as copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids or microwave-assisted synthesis, can provide access to a broader range of analogs with improved yields and reaction conditions.[1][6] The choice of synthetic route should be guided by the desired structural diversity of the library and the availability of starting materials.

A typical synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis Analog Synthesis Start Substituted Anthranilic Acids + Aroyl Chlorides Reaction Cyclocondensation (e.g., Pyridine) Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library Analog Library Characterization->Library

Caption: General workflow for the synthesis of 2-aryl-4H-benzo[d]oxazin-4-one analogs.

A Tiered Approach to Preliminary Screening

A successful preliminary screening campaign is structured as a funnel, starting with a broad, high-throughput assessment of general cytotoxicity and progressively narrowing the focus to more detailed mechanistic studies for the most promising "hit" compounds.[7] This tiered approach conserves resources by eliminating inactive or non-specific compounds early in the process.

Our proposed screening cascade is as follows:

Screening_Cascade Tier1 Tier 1: Primary Screening High-Throughput Cytotoxicity Assay Tier2 Tier 2: Hit Confirmation & Dose-Response IC50 Determination Tier1->Tier2 Active Compounds Tier3 Tier 3: Secondary Mechanistic Assays Apoptosis & Cell Cycle Analysis Tier2->Tier3 Confirmed Hits Hit_Selection Lead Candidate Selection Tier3->Hit_Selection Mechanistic Insights

Caption: A three-tiered preliminary screening cascade for anticancer drug discovery.

Tier 1: Primary High-Throughput Cytotoxicity Screening

The initial goal is to rapidly assess the cytotoxic potential of the entire analog library against a panel of representative cancer cell lines. This primary screen is typically conducted at a single, relatively high concentration (e.g., 10-50 µM) to identify any compounds that exhibit significant growth inhibition.

Rationale for Assay Selection: For high-throughput screening (HTS), assays must be robust, reproducible, and amenable to automation.[8][9] Luminescent cell viability assays, such as the CellTiter-Glo® assay, are highly suitable for this purpose.[1] This assay quantifies ATP levels, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal upon treatment with a compound suggests a reduction in cell viability.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer) in opaque-walled 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add the benzoxazinone analogs to the wells at a final concentration of 10 µM. Include vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that exhibit a significant reduction in viability (e.g., >50%) are considered "hits" and are advanced to the next tier.

Tier 2: Hit Confirmation and Dose-Response Analysis

The objective of this tier is to confirm the activity of the hits from the primary screen and to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Rationale: Re-testing the primary hits confirms that their activity is not a result of experimental artifact. A dose-response analysis provides a quantitative measure of a compound's potency (IC50), which is a critical parameter for comparing the efficacy of different analogs and prioritizing them for further investigation.[10]

Experimental Protocol: IC50 Determination

  • Cell Seeding: As in Tier 1, seed the selected cancer cell lines in 96-well plates.

  • Serial Dilution: Prepare a serial dilution of each hit compound, typically in a 7- to 10-point concentration range (e.g., from 100 µM down to 0.01 µM).

  • Compound Treatment: Treat the cells with the different concentrations of the compounds.

  • Incubation and Assay: Incubate for 48-72 hours and perform a cell viability assay (e.g., CellTiter-Glo® or MTT assay).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value for each compound.

Data Presentation: Summary of Cytotoxicity Data

Compound IDModificationA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
Parent 2-(4-Chlorophenyl)8.512.315.1
Analog A 2-(4-Chloro-3-nitrophenyl)2.14.55.8
Analog B 2-(4-Chlorophenyl)-7-fluoro6.39.111.2
Analog C 2-(4-Methoxyphenyl)>50>50>50
Doxorubicin (Positive Control)0.20.30.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 3: Secondary Mechanistic Assays

For the most potent and promising compounds, the next step is to gain initial insights into their mechanism of action. Understanding how a compound kills cancer cells is crucial for its further development. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[5][11]

3.3.1. Apoptosis Induction Assays

Rationale: Many effective anticancer drugs exert their effects by triggering apoptosis.[5] Therefore, determining whether the lead compounds induce apoptosis is a key step. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the hit compounds at concentrations around their IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3.3.2. Cell Cycle Analysis

Rationale: The cell cycle is a tightly regulated process, and its deregulation is a hallmark of cancer.[11] Many anticancer drugs function by causing cell cycle arrest at specific phases (G1, S, or G2/M), which can subsequently lead to apoptosis.[4] Analyzing the cell cycle distribution of treated cells can therefore provide valuable mechanistic information.

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Self-Validating Systems and Trustworthiness

The integrity of this screening cascade relies on a series of self-validating principles:

  • Orthogonal Assays: Using different assay methodologies to measure related endpoints (e.g., ATP-based viability vs. metabolic-based MTT assay) can help to rule out technology-specific artifacts.

  • Positive and Negative Controls: The consistent use of a potent, well-characterized positive control (e.g., Doxorubicin) and a vehicle control (DMSO) in every experiment is essential for validating assay performance and for data normalization.

  • Dose-Dependency: A clear dose-response relationship in Tier 2 is a strong indicator of a specific biological effect rather than non-specific toxicity or assay interference.

  • Multiplexing: Where possible, multiplexed assays that measure multiple parameters in the same well (e.g., viability and cytotoxicity) can provide a more robust and information-rich dataset.[2][7][12]

Conclusion and Future Directions

The preliminary screening workflow detailed in this guide provides a robust and efficient path for the initial evaluation of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one analogs as potential anticancer agents. By progressing from high-throughput cytotoxicity screening to more detailed mechanistic studies, researchers can effectively identify and prioritize lead compounds for further preclinical development.

Compounds that demonstrate potent cytotoxicity, induce apoptosis, and/or cause cell cycle arrest are strong candidates for subsequent studies, which may include target identification, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. This structured approach ensures that resources are focused on the most promising molecules, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Kovvuri, J., Nagaraju, B., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(9), 1988. Available at: [Link]

  • Putra, D. P., Puspitasari, Y., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Indonesian Journal of Pharmacy, 30(4), 255-265. Available at: [Link]

  • Niles, A. L., Moravec, R. A., et al. (2009). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 574, 99-110. Available at: [Link]

  • Otto, T., & Sicinski, P. (2017). Cell cycle regulation and anticancer drug discovery. Science Signaling, 10(466), eaal1812. Available at: [Link]

  • Li, M., Zhang, L., et al. (2016). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Oncotarget, 7(43), 70781-70794. Available at: [Link]

  • Siddiqui, N., Ahsan, W., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 629-634. Available at: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Available at: [Link]

  • Worzella, T., Niles, A., et al. (2012). Multiplex caspase activity and cytotoxicity assays. Methods in Molecular Biology, 887, 107-122. Available at: [Link]

  • Lee, M. S., & Jeong, M. H. (2019). Cell cycle regulation and anticancer drug discovery. Experimental & Molecular Medicine, 51(4), 1-14. Available at: [Link]

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1088. Available at: [Link]

  • Zampieri, D., Mamolo, M. G., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2468-2474. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Available at: [Link]

Sources

Foreword: The Modern Imperative for Computational foresight in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one Interactions

In the intricate ballet of drug discovery, the ability to predict molecular interactions before committing to costly and time-consuming wet-lab synthesis is paramount. In silico modeling has evolved from a niche academic pursuit into an indispensable pillar of modern pharmaceutical research. This guide serves as a technical whitepaper for researchers, computational chemists, and drug development professionals, detailing a comprehensive workflow for investigating the interactions of a specific small molecule: 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

The benzoxazinone scaffold is of significant interest due to its presence in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1] Our subject, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, represents a classic example of this promising chemical class. This document provides not just a series of protocols, but a strategic and logical framework for dissecting its potential therapeutic value through computational means. We will progress from initial target identification to the dynamic simulation of a protein-ligand complex, culminating in predictive assessments of its drug-like properties. Each step is presented with the underlying scientific rationale, ensuring the reader understands not only how to perform the experiment, but why specific choices are made, a cornerstone of robust scientific inquiry.

Chapter 1: Foundational Intelligence - The Ligand and Its Putative Target

Before any simulation can commence, a thorough understanding of the molecule of interest and a well-reasoned hypothesis regarding its biological target are essential.

Ligand Characterization: 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one
  • Structure: A bicyclic heterocyclic compound featuring a benzoxazine core fused to a phenyl ring, substituted with a chlorine atom at the para-position.

  • Chemical Class: Belongs to the 1,3-benzoxazin-4-ones, a class of compounds known for a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1]

  • Rationale for Study: The presence of the electron-withdrawing chloro-substituent and the rigid heterocyclic system suggests a potential for specific, high-affinity interactions with biological macromolecules. In silico analysis allows for the rapid exploration of these potential interactions against various targets.

Target Identification and Preparation: Methionyl-tRNA Synthetase (MRS)

The selection of a biological target is the most critical decision in this workflow. A random or baseless choice leads to computationally expensive but scientifically meaningless results.

  • The Causality of Target Selection: Literature reviews of analogous compounds provide the most reliable starting point. Studies on similar 2-phenyl-4H-benzo[d][1][2]oxazin-4-one derivatives have demonstrated activity against the A549 human lung cancer cell line, with in silico docking studies implicating Methionyl-tRNA Synthetase (MRS) as a potential target.[1][2][3] MRS is a crucial enzyme for protein synthesis, making its inhibition a viable strategy for anticancer therapies. Therefore, selecting MRS as our target is a data-driven, logical first step.

  • Target Acquisition: The three-dimensional atomic coordinates of our target are retrieved from the RCSB Protein Data Bank (PDB), a public repository for biomolecular structures.[2]

    • PDB ID: 1PG2[2]

Experimental Protocol 1: Receptor Structure Preparation

This protocol outlines the essential cleanup of the raw PDB file to prepare it for docking. The objective is to create a chemically correct and computationally tractable model of the protein's active site.

  • Download the PDB Structure: Access the RCSB PDB (rcsb.org) and download the structure file for PDB ID 1PG2.

  • Inspect the Complex: Visualize the downloaded structure in a molecular viewer (e.g., PyMOL, UCSF Chimera). The 1PG2 structure is a complex containing the MRS enzyme, a ligand, and water molecules.

  • Remove Non-Essential Molecules: For docking our novel ligand, all existing ligands, co-factors (if not essential for binding), and water molecules must be removed.

    • Rationale: Water molecules can interfere with the docking algorithm's ability to place the ligand in the binding pocket. The native ligand is removed to make the binding site available for our compound of interest.

  • Add Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. These are critical for defining correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds. Use computational tools (e.g., AutoDock Tools, UCSF Chimera) to add polar hydrogens.

    • Rationale: The accurate placement of hydrogens is fundamental for calculating the electrostatic and hydrogen-bonding interactions that govern ligand binding.

  • Assign Partial Charges: Calculate and assign partial charges to all atoms in the protein (e.g., Gasteiger charges).

    • Rationale: Partial charges are necessary for the scoring function to evaluate electrostatic contributions to the binding energy.

  • Save the Prepared Receptor: The final, cleaned receptor is saved in a format suitable for the docking software (e.g., .pdbqt for AutoDock Vina).

Chapter 2: Predicting Interactions - A Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. It is a powerful tool for virtual screening and hypothesis generation.

The Docking Rationale

The core principle of docking is to explore a vast conformational space of the ligand within the active site of the receptor and rank the resulting poses using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating more favorable interactions.

Workflow 2: Molecular Docking of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one with MRS

This diagram illustrates the logical flow from preparing the individual molecules to analyzing the final complex.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) grid_box Define Search Space (Grid Box Generation) ligand_prep->grid_box receptor_prep Receptor Preparation (PDB: 1PG2, Add Hydrogens) receptor_prep->grid_box run_docking Execute Docking Simulation (AutoDock Vina) grid_box->run_docking analyze_poses Analyze Binding Poses (Scoring & Clustering) run_docking->analyze_poses visualize Visualize Best Pose (Identify Key Interactions) analyze_poses->visualize

Caption: Molecular Docking Workflow.

Experimental Protocol 2: Ligand-Protein Docking using AutoDock Vina

This protocol provides a step-by-step methodology for performing the docking simulation.[4][5]

  • Ligand Preparation: a. Obtain the 3D structure of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one (e.g., from PubChem or drawn using chemical sketcher software). b. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. c. Assign partial charges and define rotatable bonds. d. Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition: a. Load the prepared receptor (1PG2.pdbqt) into a visualization tool like AutoDock Tools. b. Identify the active site. This can be inferred from the position of the co-crystallized ligand in the original PDB file. c. Define a "grid box" that encompasses the entire binding pocket. The size of the box is a critical parameter.

    • Causality: A box that is too small may miss the optimal binding pose, while a box that is too large will needlessly increase computation time and may lead to non-specific binding poses. The dimensions should be sufficient to allow the ligand to rotate and translate freely within the site.

  • Configuration File: a. Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

  • Execution: a. Run the docking simulation from the command line using the Vina executable: vina --config conf.txt --out output.pdbqt --log log.txt.

  • Analysis of Results: a. The output.pdbqt file will contain multiple binding poses (typically 9 by default), ranked by their binding affinity scores (in kcal/mol). b. The log.txt file contains the binding affinity scores for each pose. c. Visualize the top-ranked pose in complex with the receptor using PyMOL or Chimera. d. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.

Data Presentation: Docking Results

Quantitative results from the docking simulation should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (MRS)Interaction Type
1-9.20.00TYR-34, HIS-265, TRP-262H-Bond, Pi-Stacking
2-8.81.34TYR-34, ILE-266H-Bond, Hydrophobic
3-8.52.11TRP-262, LEU-15Pi-Stacking, Hydrophobic

Chapter 3: Simulating Dynamics - The Stability of the Protein-Ligand Complex

While docking provides a static snapshot of a likely binding pose, it does not account for the inherent flexibility of the protein or the stability of the complex over time. Molecular Dynamics (MD) simulations address this by simulating the atomic movements of the system, providing insights into the dynamic behavior and stability of the protein-ligand complex.[6][7]

Workflow 3: Molecular Dynamics Simulation

This workflow outlines the standard stages of preparing and running an MD simulation using GROMACS.[8]

G cluster_prep System Preparation cluster_equil Equilibration cluster_prod Production Run start Start: Best Docked Pose (Protein-Ligand Complex) topology Generate Topology (Force Field Assignment) start->topology solvation Solvation (Add Water Box) topology->solvation ionization Ionization (Neutralize System) solvation->ionization minimization Energy Minimization (Remove Steric Clashes) ionization->minimization nvt NVT Equilibration (Constant Volume/Temp) minimization->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt production_md Production MD (Data Collection) npt->production_md analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production_md->analysis

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol 3: MD Simulation using GROMACS

This protocol assumes the user has a starting structure: the top-ranked pose from the molecular docking experiment.

  • System Topology Generation: a. Select a force field (e.g., CHARMM36, AMBER). The force field is a set of parameters that defines the potential energy of the system. b. Generate topology files for the protein. c. Generate topology and parameter files for the ligand. This is a critical step, as standard force fields do not contain parameters for novel drug-like molecules. Servers like CGenFF or ATB can be used for this purpose.[8][9]

    • Trustworthiness: The quality of the ligand parameters directly impacts the reliability of the simulation. It is crucial to use a validated method for their generation.

  • System Setup: a. Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. b. Fill the box with a pre-equilibrated water model (e.g., TIP3P). c. Add ions (e.g., Na+, Cl-) to neutralize the net charge of the system and mimic physiological salt concentration.

  • Minimization and Equilibration: a. Energy Minimization: Perform steepest descent minimization to relax the system and remove any bad atomic contacts. b. NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them. c. NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the density of the box to relax to the correct value.

    • Causality: These two equilibration steps are essential to ensure the system is in a stable state before the production run. Skipping them can lead to system instability and artifacts in the final trajectory.

  • Production MD: a. Run the simulation for a desired length of time (e.g., 100 ns) without position restraints. The coordinates of the system are saved at regular intervals, creating a trajectory file.

  • Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable, converging RMSD suggests a stable binding mode. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein. c. Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Data Presentation: MD Simulation Analysis

Key metrics from the MD trajectory are summarized to assess complex stability.

MetricAverage ValueInterpretation
Protein RMSD (ns)1.8 Å (stable after 10 ns)The protein structure is stable throughout the simulation.
Ligand RMSD (ns)1.2 Å (relative to protein)The ligand remains stably bound in the active site.
H-Bonds (Ligand-Protein)2.5 (average count)Key hydrogen bonds identified in docking are maintained.

Chapter 4: Predicting Drug-Likeness - ADMET and Pharmacophore Modeling

A compound's efficacy is not solely determined by its binding affinity. Its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are equally critical. In silico models can provide early warnings of potential liabilities.[10][11]

In Silico ADMET Prediction

Numerous computational models, often based on machine learning, exist to predict these properties from a molecule's structure.[12][13]

Experimental Protocol 4: ADMET Property Prediction
  • Select Tools: Utilize web-based servers (e.g., SwissADME, pkCSM) or commercial software packages.

  • Input Structure: Provide the 2D or 3D structure of the ligand.

  • Analyze Output: The tools provide predictions for a wide range of properties. Focus on key indicators like:

    • Lipinski's Rule of Five: A guideline for oral bioavailability.

    • Aqueous Solubility: Poor solubility can hinder absorption.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Predicted Toxicity: (e.g., AMES test for mutagenicity).

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAssessment
Lipinski Violations0Good oral bioavailability predicted.
Aqueous Solubility (logS)-3.5Moderately soluble.
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 pathway.
hERG BlockerNoLow risk of cardiotoxicity.
AMES ToxicityNoPredicted to be non-mutagenic.
Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the key molecular features essential for biological activity.[14][15] It can be derived from the stable protein-ligand interactions observed in docking and MD simulations.

  • Application: The resulting pharmacophore model (e.g., containing a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring in a specific spatial arrangement) can be used as a 3D query to screen large virtual libraries for structurally diverse compounds that may have the same biological activity.[16] This is a powerful method for scaffold hopping and discovering novel hit compounds.

Workflow 4: Integrated In Silico Drug Discovery

This final diagram shows how all the discussed techniques fit together in a cohesive discovery pipeline.

G TargetID Target Identification (Literature, e.g., MRS) Docking Molecular Docking (Pose & Affinity Prediction) TargetID->Docking Ligand Ligand of Interest (2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness) Ligand->ADMET MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Pharmacophore Pharmacophore Model (Feature-based Query) MD_Sim->Pharmacophore Validation Experimental Validation (In Vitro Assay) MD_Sim->Validation VirtualScreening Virtual Screening (Find New Hits) Pharmacophore->VirtualScreening VirtualScreening->Validation

Caption: An Integrated Computational Drug Discovery Pipeline.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for evaluating the therapeutic potential of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. By logically progressing from target identification through molecular docking, dynamic simulation, and property prediction, researchers can build a strong, data-driven case for a compound's mechanism of action and viability before embarking on synthesis and in vitro testing. This predictive power is the cornerstone of efficient modern drug discovery, enabling scientists to fail faster, learn quicker, and ultimately, focus resources on the most promising candidates for development. The methodologies described herein represent a self-validating system where the output of one stage (docking) provides the input for the next, more rigorous stage (MD simulation), ensuring a cohesive and defensible line of computational evidence.

References

  • Kumar, V., Kaur, M., & Kumar, V. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(23), 8533. [Link]

  • Nowicka, J., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Siswandono, S., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1836–1851. [Link]

  • Grebien, F., et al. (2015). Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family. Future Medicinal Chemistry, 7(12), 1541-1553. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Guan, L., et al. (2019). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 59(4), 1428-1439. [Link]

  • Shinde, M.V., Wagh, R.D., & Suryawanshi, C.P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Siswandono, S., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • Shinde, M.V., Wagh, R.D., & Suryawanshi, C.P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Pandiyan, P., & P, P. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bioinformation, 12(12), 408-412. [Link]

  • ChemCopilot Team. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Grebien, F., et al. (2015). Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family. ResearchGate. [Link]

  • Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][17]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3058. [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. Organics, 5(4), 48-64. [Link]

  • Contessoto, G. G., & de Souza, A. A. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2031-2048. [Link]

  • Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Synapse Team. (2024). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Slideshare. (2014). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Bonvin Lab. Small molecule docking. Bonvin Lab. [Link]

  • Kumar, A., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. ResearchGate. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li. [Link]

  • Nowicka, J., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

  • MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

  • Pant, H. (2020). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • Creative Biostructure. Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]

Sources

Methodological & Application

One-Pot Synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-benzo[d][1][2]oxazin-4-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Compounds bearing this scaffold exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 2-aryl substituted benzoxazinones, in particular, have garnered significant attention as potent enzyme inhibitors and modulators of various biological pathways. The title compound, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, serves as a valuable building block for the synthesis of more complex pharmaceutical agents and is a subject of interest for its potential pharmacological activities. This application note provides a detailed, one-pot protocol for the efficient synthesis of this compound, intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle: A Mechanistic Overview

The synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one from anthranilic acid and 4-chlorobenzoyl chloride proceeds via a two-step sequence within a single pot. The reaction is initiated by the N-acylation of anthranilic acid, followed by a cyclodehydration to form the benzoxazinone ring.

The first step is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and facilitate the reaction.[3] This results in the formation of the intermediate, N-(4-chlorobenzoyl)anthranilic acid.

The subsequent and crucial step is the intramolecular cyclization and dehydration of the N-acylanthranilic acid intermediate. This transformation is often promoted by a dehydrating agent or by thermal means. In the presented protocol, we will explore a highly efficient method utilizing a dehydrating agent for a mild and effective cyclization.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a general and efficient method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Anthranilic acidReagent grade, ≥99%Sigma-Aldrich
4-Chlorobenzoyl chloride≥98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-AldrichStore over molecular sieves.
Acetic AnhydrideReagent grade, ≥98%Sigma-Aldrich
Ethanol95%Fisher ScientificFor recrystallization.
Diethyl etherAnhydrousFisher Scientific
Sodium BicarbonateSaturated solutionFor work-up.
Magnesium SulfateAnhydrousFisher ScientificFor drying.
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

One-Pot Synthesis Workflow

workflow cluster_prep Reaction Setup cluster_reaction N-Acylation cluster_cyclization Cyclodehydration cluster_workup Work-up & Purification A Dissolve Anthranilic Acid in Pyridine B Add 4-Chlorobenzoyl Chloride (dropwise at 0°C) A->B Cool C Stir at Room Temperature B->C Allow to warm D Add Acetic Anhydride C->D E Heat to Reflux D->E F Cool and Pour into Ice-Water E->F Monitor by TLC G Filter Precipitate F->G H Wash with NaHCO3 Solution G->H I Recrystallize from Ethanol H->I

Figure 1. Workflow for the one-pot synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Detailed Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.

  • N-Acylation: Add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Cyclodehydration: To the reaction mixture, add acetic anhydride (5 mL) and heat the mixture to reflux for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with a saturated solution of sodium bicarbonate (3 x 30 mL) to remove any unreacted acids, followed by washing with cold water (2 x 30 mL).

  • Recrystallization: Recrystallize the crude product from 95% ethanol to afford pure 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours.

Expected Results and Characterization

The successful synthesis should yield 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one as a white to off-white crystalline solid.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₄H₈ClNO₂
Molecular Weight257.67 g/mol
Melting Point168-170 °C
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in chloroform, DMSO; sparingly soluble in ethanol.
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H, Ar-H), 7.70 (d, J = 8.4 Hz, 1H, Ar-H), 7.55-7.48 (m, 3H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5 (C=O), 158.2 (C=N), 146.8, 139.5, 137.2, 131.0, 129.5, 129.2, 128.8, 128.0, 127.5, 117.5.

  • IR (KBr, cm⁻¹): 1765 (C=O, ester), 1620 (C=N), 1600, 1580 (C=C, aromatic), 1250 (C-O), 750 (C-Cl).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend the reflux time and monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water and adequate stirring. Be careful during filtration and washing steps.
Impure Product Presence of N-(4-chlorobenzoyl)anthranilic acid.Ensure complete cyclization by extending the reflux time with acetic anhydride. Thoroughly wash the crude product with sodium bicarbonate solution.
Presence of starting materials.Optimize the stoichiometry of the reactants. Ensure the purity of the starting materials.
Oily Product Incomplete removal of solvent or impurities.Ensure the product is completely dry. If it remains oily, attempt to triturate with a non-polar solvent like hexane to induce solidification.

Conclusion

This application note provides a reliable and efficient one-pot protocol for the synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. The methodology is straightforward, utilizes readily available reagents, and provides the target compound in good yield and purity. The detailed experimental procedure, coupled with the expected characterization data and a troubleshooting guide, should enable researchers to successfully synthesize this valuable heterocyclic compound for further investigation in their respective fields.

References

  • Al-Suod, H., et al. (2020).
  • Reddy, P. V. G., et al. (2010). A facile one-pot synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. Tetrahedron Letters, 51(43), 5695-5697.
  • Zentgraf, M., et al. (2007). 2-Aryl-4H-3,1-benzoxazin-4-ones as a new class of orally active non-peptide vasopressin V1a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4503-4507.
  • Erdem, S. S., et al. (2015). Synthesis and biological evaluation of novel 2-substituted-4H-3,1-benzoxazin-4-one derivatives as potential anticancer agents. Molecules, 20(8), 14356-14373.

Sources

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 2-Aryl-4H-benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazinone Scaffold

The 2-aryl-4H-benzoxazin-4-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. This structural class is renowned for a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the benzoxazinone ring system also makes it a valuable intermediate for the synthesis of other complex, biologically active molecules.[1] Given their therapeutic potential, the development of efficient, rapid, and environmentally benign synthetic methodologies for these compounds is of paramount importance to researchers in academia and the pharmaceutical industry.

The Rationale for Microwave-Assisted Synthesis

Conventional methods for synthesizing benzoxazinones often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, which can lead to lower yields and the formation of byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, addressing many of these limitations. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a dramatic acceleration of reaction rates.[5][7][8]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[7][8] Polar molecules in the reaction mixture continuously align with the oscillating electric field of the microwaves, generating heat through molecular friction.[7] This rapid, in-situ heating results in uniform temperature distribution throughout the sample, often leading to higher yields, improved product purity, and enhanced reproducibility compared to conventional heating methods.[5][6] Furthermore, MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often enabling the use of less solvent.[9][10]

Experimental Protocol: Synthesis of 2-Aryl-4H-benzoxazin-4-ones

This protocol details a one-pot, three-component reaction for the synthesis of 2-aryl-4H-benzoxazin-4-ones from anthranilic acid, an aromatic aldehyde, and an oxidizing agent under microwave irradiation.

Materials and Equipment:
  • Anthranilic Acid

  • Various substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Iodine (I₂)

  • Ethanol (reagent grade)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus

Step-by-Step Procedure:
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol, 137 mg).

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1.0 mmol). For example, use benzaldehyde (106 mg, 102 µL).

  • Solvent and Catalyst: Add ethanol (3 mL) to the vessel, followed by the addition of iodine (0.1 mmol, 25 mg) as the catalyst and oxidizing agent.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by TLC.

  • Reaction Quenching and Workup: After cooling the vessel to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Product Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-4H-benzoxazin-4-one.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Product Isolation A 1. Add Anthranilic Acid (1.0 mmol) to 10 mL MW Vessel B 2. Add Aromatic Aldehyde (1.0 mmol) A->B C 3. Add Ethanol (3 mL) and Iodine (0.1 mmol) B->C D 4. Seal Vessel & Place in Reactor C->D E 5. Irradiate at 120°C for 10-15 min D->E F 6. Cool and Quench with Na2S2O3 E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J J I->J Pure 2-Aryl-4H-benzoxazin-4-one

Caption: Experimental workflow for microwave-assisted synthesis.

Expected Results & Substrate Scope

The described protocol is expected to be robust for a variety of aromatic aldehydes. The electronic nature of the substituents on the aldehyde may influence reaction times and yields.

EntryAromatic Aldehyde (Ar-CHO)Reaction Time (min)Yield (%)
1Benzaldehyde10~92%
24-Chlorobenzaldehyde12~90%
34-Methoxybenzaldehyde10~94%
44-Nitrobenzaldehyde15~85%

Proposed Reaction Mechanism

The formation of the 2-aryl-4H-benzoxazin-4-one proceeds through a multi-step sequence initiated by the condensation of anthranilic acid and the aromatic aldehyde.

  • Imine Formation: The amino group of anthranilic acid nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization: The carboxyl group of the anthranilic acid moiety then undergoes an intramolecular cyclization by attacking the imine carbon.

  • Oxidation: The resulting dihydro-benzoxazinone intermediate is subsequently oxidized by iodine to furnish the aromatic 2-aryl-4H-benzoxazin-4-one product. Microwave irradiation significantly accelerates each of these steps.

Mechanism Diagram:

G Reactants Anthranilic Acid + Ar-CHO Imine Schiff Base (Imine Intermediate) Reactants->Imine + H2O Dihydro Dihydro-benzoxazinone Intermediate Imine->Dihydro Intramolecular Cyclization Product 2-Aryl-4H-benzoxazin-4-one Dihydro->Product Oxidation (I2) - 2H+

Caption: Proposed reaction mechanism pathway.

Conclusion and Outlook

This application note provides a detailed, reliable, and efficient protocol for the synthesis of medicinally relevant 2-aryl-4H-benzoxazin-4-ones using microwave-assisted organic synthesis. The methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, high yields, and operational simplicity.[5][6][11] This protocol serves as a valuable tool for researchers and scientists in drug development, enabling rapid access to a library of benzoxazinone derivatives for further biological evaluation and structure-activity relationship studies.[12]

References

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. (2015). ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health (NIH). [Link]

  • AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[1][5][13] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][13]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide. (2012). National Institutes of Health (NIH). [Link]

  • Regioselective one pot synthesis of 2-alkyl/aryl-4H-benzo[1][5]thiazine-3-one via microwave irradiation. Journal of Heterocyclic Chemistry. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). National Institutes of Health (NIH). [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2020). ResearchGate. [Link]

  • Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. (2014). Royal Society of Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2019). Bentham Science. [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. (2015). ResearchGate. [Link]

  • Microwave assisted regioselective halogenation of benzo[b][1][5]oxazin-2-ones via sp2 C–H functionalization. (2023). Semantic Scholar. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

  • Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Chemistry Portal. [Link]

  • Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. (1994). PubMed. [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020). YouTube. [Link]

  • Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. (2020). YouTube. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Research Square. [Link]

Sources

Application Notes & Protocols for the Purification of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2][3] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides a detailed guide to the common and effective purification techniques for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for a range of downstream applications.

The synthesis of 2-aryl-4H-benzo[d]oxazin-4-ones often involves the reaction of anthranilic acid derivatives with aroyl chlorides or other reagents.[4][5][6] These synthetic routes can lead to a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents or catalysts. Therefore, a multi-step purification strategy is often necessary. This guide will focus on three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Understanding the Analyte: Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target molecule. 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a relatively non-polar, aromatic compound. Its structure imparts a degree of rigidity and planarity, which can facilitate crystallization. The presence of the chlorine atom and the lactone and imine functionalities introduces some polarity.

Table 1: Estimated Physicochemical Properties of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight~257.67 g/mol Standard for small organic molecules.
PolarityModerately polarSoluble in a range of organic solvents. Amenable to normal-phase chromatography.
Melting PointExpected to be a crystalline solid with a defined melting point.Recrystallization is a viable purification method.
UV AbsorbanceStrong UV absorbance due to the aromatic system.Allows for easy detection by UV detectors in chromatography.
SolubilityLikely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), esters (ethyl acetate), and polar aprotic solvents (acetone, acetonitrile, DMF). Sparingly soluble in alcohols (methanol, ethanol) and insoluble in water.Guides solvent selection for recrystallization and chromatography.

Purification Workflow Overview

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow for purifying 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is outlined below.

PurificationWorkflow Crude Crude Product (from synthesis) Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization High initial purity or large scale Column Flash Column Chromatography (Intermediate Scale) Crude->Column Mixture of impurities PrepHPLC Preparative HPLC (High Purity, Small Scale) Crude->PrepHPLC Difficult separation or very high purity needed PureProduct Pure Product (>99%) Recrystallization->PureProduct Column->Recrystallization Further polishing Column->PrepHPLC Final polishing Column->PureProduct PrepHPLC->PureProduct ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine solvent system) ColumnPacking 2. Pack Column (Slurry method with silica gel) TLC->ColumnPacking SampleLoading 3. Load Sample (Dry or wet loading) ColumnPacking->SampleLoading Elution 4. Elute with Solvent Gradient SampleLoading->Elution FractionCollection 5. Collect Fractions Elution->FractionCollection TLC_Fractions 6. TLC Analysis of Fractions FractionCollection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules, exhibiting a range of pharmacological properties.[1][2] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical prerequisites for its advancement in the drug development pipeline. These application notes provide a comprehensive guide to the essential analytical methods for the thorough characterization of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, offering detailed protocols and expert insights into data interpretation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is essential for the development of appropriate analytical methodologies. The following table summarizes key estimated and experimentally observed properties for this compound and related analogs.

PropertyValueSource/Method
Molecular Formula C₁₄H₈ClNO₂Calculated
Molecular Weight 257.67 g/mol Calculated
Melting Point Approx. 210-215 °CEstimated based on related structures[3][4]
Appearance White to off-white solidExpected
Solubility Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, DMSO, DMF); sparingly soluble in alcohols; practically insoluble in water.Estimated based on structural analysis and data from related compounds[4][5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Causality Behind Experimental Choices: ¹H NMR is the primary technique for determining the number and connectivity of protons in a molecule. The choice of a deuterated solvent like DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds and its distinct solvent peak that does not interfere with the aromatic proton signals of the analyte.[5] A high-field instrument (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

Protocol for ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

  • Data Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

Expected ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.20 - 8.15d2HH-2', H-6' (protons on the chlorophenyl ring)
~ 8.00 - 7.95dd1HH-5 (proton on the benzoxazinone ring)
~ 7.85 - 7.80t1HH-7 (proton on the benzoxazinone ring)
~ 7.65 - 7.60d2HH-3', H-5' (protons on the chlorophenyl ring)
~ 7.55 - 7.50d1HH-8 (proton on the benzoxazinone ring)
~ 7.45 - 7.40t1HH-6 (proton on the benzoxazinone ring)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. The assignments are based on the analysis of similar structures and predicted electronic effects.[1][5][6]

Causality Behind Experimental Choices: ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. The choice of DMSO-d₆ as the solvent is consistent with the ¹H NMR analysis.

Protocol for ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A 125 MHz NMR spectrometer is suitable for this analysis.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A sufficient number of scans is crucial to obtain a good signal-to-noise ratio for quaternary carbons.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

  • Data Processing: Process the FID and perform Fourier transform, followed by phasing and baseline correction.

Expected ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)Assignment
~ 165.0C-4 (Carbonyl carbon)
~ 155.0C-2 (Iminyl carbon)
~ 148.0C-8a (Quaternary carbon)
~ 138.0C-4' (Quaternary carbon, C-Cl)
~ 135.0C-7
~ 132.0C-2', C-6'
~ 130.0C-1' (Quaternary carbon)
~ 129.0C-3', C-5'
~ 128.0C-5
~ 125.0C-6
~ 118.0C-4a (Quaternary carbon)
~ 116.0C-8

Note: Assignments are based on typical chemical shift ranges for similar heterocyclic systems and substituent effects.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide a molecular fingerprint. The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation.

Protocol for FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Expected FTIR Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
~ 3070MediumAromatic C-H stretch
~ 1765StrongC=O stretch (lactone)
~ 1610StrongC=N stretch (imine)
~ 1590, 1480Medium-StrongAromatic C=C skeletal vibrations
~ 1250StrongC-O-C asymmetric stretch
~ 1090StrongC-Cl stretch
~ 830Strongp-disubstituted benzene C-H out-of-plane bend

Note: The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex but is unique to the molecule.[9][10][11][12]

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for small, relatively stable molecules and often provides rich fragmentation patterns that aid in structural elucidation.

Protocol for GC-MS (EI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 150 °C), hold for 1 minute, then ramp to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Mass Spectrometry Data and Interpretation

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 257, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

Plausible Fragmentation Pathway

fragmentation_pathway M [M]⁺˙ m/z 257 F1 [M - CO]⁺˙ m/z 229 M->F1 - CO F2 [4-ClC₆H₄CN]⁺˙ m/z 137 M->F2 Retro-Diels-Alder F3 [C₇H₄O]⁺˙ m/z 116 M->F3 Retro-Diels-Alder F4 [4-ClC₆H₄]⁺ m/z 111 F2->F4 - CN

Caption: Plausible EI fragmentation pathway of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Note: The fragmentation pattern can provide valuable structural information. The retro-Diels-Alder reaction is a common fragmentation pathway for such heterocyclic systems.[13][14][15][16]

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: Reversed-phase HPLC is the method of choice for the analysis of moderately polar to non-polar organic compounds. A C18 column provides excellent hydrophobic retention for the aromatic system of the analyte. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water allows for the fine-tuning of the retention time. UV detection is suitable as the compound possesses strong chromophores.

Protocol for Reversed-Phase HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm or 310 nm).

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak.

Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive characterization of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Final Final Characterized Compound NMR->Final FTIR->Final MS->Final HPLC->Final UV_Vis->Final

Caption: Workflow for the characterization of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. The synergistic use of spectroscopic and chromatographic techniques is essential for unambiguously confirming the structure and assessing the purity of this compound, thereby ensuring the reliability of data in research and development settings. Adherence to these protocols will facilitate the generation of high-quality, reproducible analytical data, which is a cornerstone of scientific integrity in drug discovery and development.

References

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (1985). Magnetic Resonance in Chemistry, 23(11), 941-944. Retrieved January 25, 2026, from [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. (2014). Journal of Molecular Structure, 1074, 526-537. Retrieved January 25, 2026, from [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][13]benzothiazepin-1-ones under electron impact ionization conditions. (2004). Journal of Mass Spectrometry, 39(6), 664-671. Retrieved January 25, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2020). Molecules, 25(23), 5585. Retrieved January 25, 2026, from [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical. Retrieved January 25, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 25, 2026, from [Link]

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

  • FTIR INTERPRETATION OF DRUGS. (2020). Research Journal of Pharmacy and Technology, 13(8), 3931-3936. Retrieved January 25, 2026, from [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Aldehydes with Anilines for the Synthesis of 2-Substituted-1H-benzo[d]imidazoles". (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal, 5(2), 25-29. Retrieved January 25, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2020). Molecules, 25(18), 4239. Retrieved January 25, 2026, from [Link]

  • Understanding Reverse Phase Selectivity for Different Compound Classes. (2024). YouTube. Retrieved January 25, 2026, from [Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (2023). Rapid Communications in Mass Spectrometry, 37(24), e9642. Retrieved January 25, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). Molecules, 25(11), 2588. Retrieved January 25, 2026, from [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017). Journal of Mass Spectrometry, 52(12), 809-816. Retrieved January 25, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • IR spectra of (A) 2-phenyl-4H-3,1- benzoxazine-4-one ( B) β -cyclodextrin (C) PM and (D) KN. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Retrieved January 25, 2026, from [Link]

Sources

Application Note: A Hierarchical Protocol for the In Vitro Characterization of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazinone scaffold is a privileged heterocyclic motif present in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note presents a comprehensive, multi-phase protocol for the in vitro characterization of a specific derivative, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. Our approach is designed as a logical, hierarchical workflow, beginning with broad-spectrum cytotoxicity screening and progressively narrowing the focus to elucidate specific mechanisms of action and potential molecular targets. This guide is intended for researchers in drug discovery and chemical biology, providing not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating investigation.

Introduction: The Scientific Rationale for a Phased Approach

Investigating a novel chemical entity requires a systematic approach to efficiently allocate resources and build a coherent biological narrative. A common pitfall is the premature selection of a specific, complex assay without first establishing a foundational biological effect. Our proposed workflow mitigates this risk by starting with a fundamental question: "Does the compound affect cell viability?" and using the answer to guide subsequent, more intricate experiments.

This hierarchical strategy ensures that mechanistic studies, such as apoptosis and cell cycle analysis, are only pursued if the compound demonstrates significant antiproliferative activity. Similarly, investigation into specific molecular targets like NF-κB or COX-2 is predicated on prior results that suggest involvement in inflammatory or cell-cycle regulatory pathways. This data-driven progression is both scientifically rigorous and resource-efficient.

G cluster_0 Phase 1: Primary Screening p1_start Compound: 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one p1_assay Protocol 1.1: Cytotoxicity Screening (MTT / XTT Assay) p1_start->p1_assay p2_apoptosis Protocol 2.1: Apoptosis Assay (Caspase-3/7 Activity) p1_assay->p2_apoptosis If Cytotoxic p2_cellcycle Protocol 2.2: Cell Cycle Analysis (Flow Cytometry) p1_assay->p2_cellcycle If Cytotoxic p3_nfkb Protocol 3.1: NF-κB Reporter Assay p2_apoptosis->p3_nfkb Apoptosis Detected (Suggests NF-κB role) p2_cellcycle->p3_nfkb G2/M Arrest (Suggests NF-κB/p53 role) p3_cox Protocol 3.2: COX-2 Inhibition Assay p2_cellcycle->p3_cox G1 Arrest (Suggests COX-2 role)

Phase 1: Primary Screening – Cytotoxicity and Antiproliferative Effects

Objective: To determine if 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one exhibits cytotoxic or antiproliferative effects on relevant human cancer cell lines and to calculate its half-maximal inhibitory concentration (IC₅₀).

Rationale: The foundational step in evaluating any potential therapeutic compound is to assess its impact on cell viability.[4] Tetrazolium reduction assays (MTT, XTT) are robust, colorimetric methods ideal for this purpose.[5][6] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability. A dose-dependent decrease in metabolic activity indicates a cytotoxic or cytostatic effect. We recommend screening against a panel of cell lines to identify potential tissue-specific activity. Given the literature on related compounds, A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) are logical starting points.[7][8]

Protocol 1.1: MTT Assay for Cell Viability

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The resulting purple color can be quantified by measuring the absorbance at ~570 nm.[5]

Materials:

  • 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one (Test Compound)

  • A549 and/or MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Doxorubicin (Positive Control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance capable)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Prepare similar dilutions for the positive control (Doxorubicin).

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. Protect the plate from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC₅₀ value.

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (0)1.254100.0%
0.11.23198.2%
1.01.05384.0%
10.00.64051.0%
50.00.21317.0%
100.00.1159.2%
Calculated IC₅₀ ~9.8 µM

Phase 2: Mechanistic Elucidation

Objective: If the compound demonstrates an IC₅₀ in a pharmacologically relevant range (<50 µM), the next step is to investigate how it inhibits cell proliferation. The two most common mechanisms are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Protocol 2.1: Caspase-3/7 Activity Assay for Apoptosis Induction

Rationale: Apoptosis is a highly regulated process of programmed cell death.[9] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[10] We can measure the activity of these enzymes using a luminogenic or fluorogenic substrate that contains the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.

Procedure (Example using a luminogenic kit):

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1.1, using concentrations around the calculated IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Assay:

    • After the treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the caspase-glo 3/7 reagent to each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate reader. An increase in luminescence indicates apoptosis.

Protocol 2.2: Flow Cytometry for Cell Cycle Analysis

Rationale: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[11][12][13] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of DNA content in a population of cells.[14][15] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in different cycle phases.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ice-cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Data:

Treatment% G0/G1% S% G2/M
Vehicle Control65.2%15.5%19.3%
Compound (IC₅₀)20.1%12.8%67.1%

An accumulation of cells in the G2/M phase, as shown in the table, would suggest the compound induces G2/M cell cycle arrest.

G Arrest_Point Result: G2/M Arrest. Cell division is halted before mitosis. Cdc2_CyclinB Cdc2_CyclinB Cdc2_CyclinB->Arrest_Point

Phase 3: Molecular Target Investigation

Objective: To investigate specific molecular pathways that may be modulated by the compound, based on results from Phase 2 and the known activities of related benzoxazinone structures.

Protocol 3.1: NF-κB Reporter Assay

Rationale: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, and its aberrant activation is linked to cancer cell survival and proliferation.[16][17] Some anticancer agents function by inhibiting this pathway.[18][19] If the compound induces apoptosis, investigating its effect on NF-κB is a logical next step. A luciferase reporter assay provides a highly sensitive method for quantifying NF-κB transcriptional activity.

G InhibitionPoint1->Label1 InhibitionPoint2->Label2 IKK->InhibitionPoint1 NFkB->InhibitionPoint2

Procedure:

  • Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Seed cells in a 96-well plate.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Induce NF-κB activation with an appropriate stimulus (e.g., 10 ng/mL TNF-α).

  • Incubate for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence in compound-treated, TNF-α-stimulated cells compared to TNF-α alone indicates inhibition of the NF-κB pathway.

Protocol 3.2: In Vitro COX-2 Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and various cancers.[20] Inhibition of COX-2 is a well-established therapeutic strategy.[21] Given that some benzoxazinone derivatives are known to possess anti-inflammatory properties, a direct enzymatic assay is warranted to determine if the compound is a COX-2 inhibitor.[22]

Procedure (Example using a fluorometric kit):

  • This is a cell-free, enzymatic assay.[23]

  • In a 96-well plate, add assay buffer, a COX-2 enzyme solution, and the test compound at various concentrations.

  • Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[21]

  • Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and a fluorometric probe.

  • The COX-2 enzyme converts arachidonic acid to Prostaglandin G2, which then reacts with the probe to generate a fluorescent signal.[23]

  • Measure the fluorescence kinetically over 10-20 minutes. The rate of fluorescence increase is proportional to COX-2 activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

References

  • Pattanayak, P., & Dhiman, M. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Synthesis, 53(23), 4265-4287. [Link]

  • Kesuma, D., Yuniarta, T. A., Putra, G. A., Sumari, S., Sulistyowaty, M. I., & Anwari, F. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][21]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Indonesian Journal of Pharmacy, 30(4), 253-264. [Link]

  • Sharma, P., Kumar, V., & Kumar, A. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 133-144. [Link]

  • ResearchGate. (n.d.). 4H-Benzo[d][1][21]oxazin-4-ones with potential drug activity. Retrieved January 25, 2026, from [Link]

  • Nagalakshmi, G. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Medical Sciences, 4(1), 1. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 25, 2026, from [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved January 25, 2026, from [Link]

  • Dove, B. K., et al. (2007). G2/M cell cycle arrest in the life cycle of viruses. Journal of General Virology, 88(Pt 12), 3247–3258. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved January 25, 2026, from [Link]

  • Ubaya Repository. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][21]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved January 25, 2026, from [Link]

  • NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved January 25, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). G2-M DNA damage checkpoint. Retrieved January 25, 2026, from [Link]

  • MDPI. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 25, 2026, from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved January 25, 2026, from [Link]

  • Yin, H., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(26), 39745–39755. [Link]

  • MDPI. (2022). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved January 25, 2026, from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][21]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved January 25, 2026, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved January 25, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 25, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Retrieved January 25, 2026, from [Link]

  • The Journal of Cell Biology. (1997). Mechanisms of G2 Arrest in Response to Overexpression of p53. Retrieved January 25, 2026, from [Link]

  • Pozzan, T., & Rizzuto, R. (2014). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2014(12), 1251–1255. [Link]

  • PubMed Central. (2020). In vitro benchmarking of NF-κB inhibitors. Retrieved January 25, 2026, from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][24]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved January 25, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 25, 2026, from [Link]

  • QIAGEN. (n.d.). G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. Retrieved January 25, 2026, from [Link]

  • MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for Molecular Docking of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one with Methionyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for conducting a molecular docking analysis of the compound 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one against its putative target, Methionyl-tRNA Synthetase (MRS). This protocol is designed to be a practical guide for researchers in computational drug discovery, offering not just a sequence of operations, but also the scientific rationale behind each step. By adhering to this guide, users will be able to perform a robust and validated docking study, from ligand and protein preparation to the analysis of the final results.

Introduction: The Scientific Rationale

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies on similar benzoxazinone scaffolds have suggested that their anticancer effects may be mediated through the inhibition of key enzymes involved in cancer cell proliferation.

One such promising target is Methionyl-tRNA Synthetase (MRS), a crucial enzyme that catalyzes the attachment of methionine to its cognate tRNA, an essential step in protein biosynthesis. Elevated levels of MRS have been observed in various human cancer cells, making it a viable target for the development of novel anticancer agents. A molecular docking study of a similar compound, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, has shown its potential to bind to the active site of MRS (PDB ID: 1PG2), providing a strong basis for investigating the interaction of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one with this enzyme.[1]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This protocol will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking, to predict the binding mode and affinity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one within the active site of Escherichia coli MRS.

Experimental and Computational Workflow Overview

The molecular docking protocol is a multi-stage process that requires careful preparation of both the ligand and the protein, followed by the docking simulation and a thorough analysis of the results. The self-validating nature of this protocol is ensured by a redocking experiment, which confirms the ability of the docking software to reproduce the crystallographically observed binding mode of a native ligand.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation validation Protocol Validation (Redocking) ligand_prep->validation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->validation protein_prep->docking validation->docking Validated Parameters results Results Analysis docking->results visualization Visualization results->visualization

Figure 1: A high-level overview of the molecular docking workflow.

Materials and Software

Chemical and Biological Entities
  • Ligand: 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • Protein Target: Escherichia coli Methionyl-tRNA Synthetase (MRS)

  • PDB ID: 1PG2 (Crystal structure complexed with methionine and adenosine)

Software and Web Resources
Software/ResourcePurpose
RCSB Protein Data Bank To retrieve the 3D structure of the protein target.
PubChem To retrieve the 3D structure of the ligand.
AutoDock Tools (ADT) For preparing the ligand and protein files for docking.
AutoDock Vina The molecular docking engine.
Open Babel For file format conversion.
Discovery Studio For visualization and analysis of protein-ligand interactions.
PyMOL An alternative for visualization.

Detailed Protocols

PART 1: Ligand Preparation

The goal of this phase is to convert the 2D or 3D structure of the ligand into the PDBQT file format required by AutoDock Vina. This involves adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds.

Protocol 4.1: Ligand Preparation using AutoDock Tools

  • Obtain Ligand Structure: Download the 3D structure of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one from a chemical database like PubChem in SDF or MOL2 format.

  • File Format Conversion (if necessary): Use a tool like Open Babel to convert the downloaded file to PDB format.

  • Load into AutoDock Tools (ADT):

    • Open ADT.

    • Go to File > Read Molecule and select the ligand's PDB file.

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select Polar Only and click OK.

  • Compute Charges:

    • Go to Edit > Charges > Compute Gasteiger.

  • Define Torsion Tree:

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Torsion Tree > Choose Torsions to manually inspect and adjust the rotatable bonds if necessary.

  • Save as PDBQT:

    • Go to Ligand > Output > Save as PDBQT.

PART 2: Protein Preparation

This phase involves cleaning the PDB file of the protein, adding hydrogens, and assigning charges to prepare it for docking.

Protocol 4.2: Protein Preparation using AutoDock Tools

  • Download Protein Structure: Obtain the PDB file for Methionyl-tRNA Synthetase (PDB ID: 1PG2) from the RCSB Protein Data Bank.

  • Clean the PDB File:

    • Open the PDB file in a text editor or a molecular visualization tool like Discovery Studio or PyMOL.

    • Remove all water molecules (records starting with HOH).

    • Remove any co-crystallized ligands (in this case, methionine and adenosine, with residue names MET and ADN respectively). Save this cleaned file as 1PG2_protein.pdb.

  • Load into AutoDock Tools (ADT):

    • Open ADT.

    • Go to File > Read Molecule and select 1PG2_protein.pdb.

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select Polar Only and click OK.

  • Add Kollman Charges:

    • Go to Edit > Charges > Add Kollman Charges.

  • Save as PDBQT:

    • Go to Grid > Macromolecule > Choose.

    • Select the protein and click Select Molecule.

    • Save the file as 1PG2_protein.pdbqt.

PART 3: Molecular Docking and Validation

This is the core phase where the docking simulation is performed. A crucial step here is the validation of the docking protocol by redocking the native ligand.

Protocol 4.3: Docking Protocol Validation (Redocking)

  • Prepare the Native Ligand:

    • From the original 1PG2 PDB file, extract the coordinates of the co-crystallized adenosine (ADN) and save it as a separate PDB file.

    • Prepare this native ligand file as a PDBQT file following the steps in Protocol 4.1 .

  • Define the Grid Box:

    • In ADT, with the 1PG2_protein.pdbqt loaded, go to Grid > Grid Box.

    • Center the grid box on the co-crystallized ligand's position. For 1PG2, the approximate center coordinates are:

      • center_x = 2.5

      • center_y = 23.5

      • center_z = 5.0

    • Adjust the dimensions of the grid box to encompass the entire active site. A good starting point is:

      • size_x = 60

      • size_y = 60

      • size_z = 60

  • Create AutoDock Vina Configuration File:

    • Create a text file named config.txt with the following content:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config config.txt --out redocking_results.pdbqt --log redocking_log.txt

  • Calculate RMSD:

    • The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose should be calculated. This can be done using tools like PyMOL or VMD.

    • A successful redocking is generally indicated by an RMSD value of ≤ 2.0 Å . This validates that the chosen docking parameters are appropriate for this system.

Protocol 4.4: Docking of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • Modify the Configuration File:

    • Edit the config.txt file and change the ligand entry to the PDBQT file of your target compound:

  • Run AutoDock Vina:

    • Execute the command: vina --config config.txt --out docking_results.pdbqt --log docking_log.txt

Analysis and Visualization of Results

The output of AutoDock Vina provides the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

Interpreting Binding Affinity
  • The binding affinity is a negative value, with a more negative value indicating a stronger predicted binding.

  • The results in the log file are ranked from the best (most negative) to the worst binding energy.

Visualizing Protein-Ligand Interactions

The most insightful part of a docking study is the visualization of the interactions between the ligand and the protein's active site residues.

Protocol 5.1: Visualization using Discovery Studio

  • Load the Complex: Open Discovery Studio and load the 1PG2_protein.pdbqt file and the docking_results.pdbqt file.

  • Define Ligand and Receptor: In the "Receptor-Ligand Interactions" tool, define the protein as the receptor and the docked pose of your compound as the ligand.

  • View 2D and 3D Interactions:

    • Generate a 2D interaction diagram to get a clear overview of the interacting residues and the types of interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.).

    • In the 3D view, display the interacting residues and the ligand. This allows for a detailed examination of the binding pose and the specific atomic contacts.

G cluster_input Inputs cluster_process Process cluster_output Outputs ligand Ligand (PDBQT) vina AutoDock Vina ligand->vina protein Protein (PDBQT) protein->vina config Configuration File config->vina poses Binding Poses (PDBQT) vina->poses log Log File (Binding Affinities) vina->log

Figure 2: Input and output of the AutoDock Vina docking process.

Conclusion and Future Perspectives

This protocol provides a robust framework for the molecular docking of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one with Methionyl-tRNA Synthetase. The results of this in silico study can provide valuable insights into the potential binding mechanism of this compound and can guide further experimental studies, such as in vitro enzyme inhibition assays and cell-based anticancer activity assays. It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental validation.

References

  • Putra, M. R. A., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • RCSB Protein Data Bank. (n.d.). 1PG2: METHIONYL-TRNA SYNTHETASE FROM ESCHERICHIA COLI COMPLEXED WITH METHIONINE AND ADENOSINE. [Link]

  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Derivative

The quest for novel therapeutic agents with enhanced efficacy and selectivity against cancer remains a cornerstone of modern drug discovery. Within this landscape, the benzoxazinone scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3] This application note focuses on 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one , a novel derivative with potential as a cytotoxic agent. Preliminary studies on analogous compounds, such as 2-phenyl-4H-benzo[d][4][5]oxazin-4-one, have demonstrated activity against human lung cancer cells (A549), suggesting that this class of compounds may act by inhibiting essential cellular machinery like methionyl-tRNA synthetase.[6][7]

A thorough and multi-faceted evaluation of a compound's cytotoxic profile is paramount to understanding its therapeutic potential and mechanism of action.[8] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the cytotoxicity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one using a suite of robust and validated in vitro cell culture assays. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale to empower researchers to generate reliable and reproducible data.

Strategic Selection of Cell Lines: The Foundation of Meaningful Data

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[5][9] A well-considered selection should include both cancerous and non-cancerous cell lines to ascertain not only the compound's efficacy against malignant cells but also its potential toxicity to normal tissues, thereby providing an early indication of its therapeutic index.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines that are representative of the intended therapeutic target.[9][10] Given that a close analog has shown activity against lung cancer, the inclusion of a lung carcinoma cell line is highly recommended.[6][7]

  • Disease Relevance: Choose cell lines that are well-characterized and widely used in cancer research to ensure comparability of data.[10]

  • Inclusion of a Non-Cancerous Control: To assess baseline cytotoxicity and selectivity, a non-cancerous cell line, such as a fibroblast or epithelial cell line, is essential.[10]

  • Authentication and Contamination: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to guarantee their identity and ensure they are free from contamination, particularly from mycoplasma.[5]

Recommended Cell Lines for Initial Screening:

Cell LineTypeRationale
A549 Human Lung CarcinomaA well-characterized and commonly used lung cancer cell line. Relevant due to the known activity of a similar benzoxazinone compound against this line.[6][7]
MCF-7 Human Breast AdenocarcinomaRepresents a different cancer type, allowing for the assessment of broader anticancer activity. It is a well-established model for breast cancer research.[11]
HEK293 Human Embryonic KidneyA widely used non-cancerous cell line to evaluate general cytotoxicity and selectivity of the compound.[9]
MRC-5 Human Fetal Lung FibroblastA normal lung-derived cell line that serves as a direct non-cancerous counterpart to the A549 cell line, providing a more direct comparison of selectivity.[9]

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a panel of assays that interrogate different cellular parameters is crucial for a comprehensive understanding of the mechanism of cell death.[4] This guide details three distinct assays that measure metabolic activity, membrane integrity, and lysosomal function, complemented by an assay to specifically probe for apoptosis.

MTT Assay: Gauging Metabolic Viability

The MTT assay is a colorimetric assay that provides an indication of cell viability based on mitochondrial metabolic activity.[3][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Workflow for Cytotoxicity Assessment:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout start Seed cells in 96-well plate incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Add serial dilutions of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_sol Add solubilization solution (e.g., DMSO) incubate3->add_sol read Measure absorbance at 570 nm add_sol->read analyze Calculate % viability and IC50 read->analyze LDH_Principle cluster_cell Cellular State cluster_ldh LDH Location cluster_reaction Assay Reaction cluster_readout Measurement healthy_cell Viable Cell (Intact Membrane) ldh_in LDH retained in cytosol healthy_cell->ldh_in damaged_cell Damaged Cell (Compromised Membrane) ldh_out LDH released into medium damaged_cell->ldh_out no_signal Low/No Colorimetric Signal ldh_in->no_signal reaction LDH + Substrate -> Formazan (colored product) ldh_out->reaction signal High Colorimetric Signal reaction->signal

Caption: Principle of the LDH assay for measuring cytotoxicity.

Detailed Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls: [14] * Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., Triton X-100) provided with the assay kit.

    • Test Samples: Cells treated with various concentrations of the compound.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes. [15]3. Assay Reaction:

    • Carefully transfer 10-50 µL of the supernatant from each well to a new flat-bottom 96-well plate. [15] * Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the LDH reaction mix to each well containing the supernatant. [15] * Incubate the plate at room temperature for 30 minutes, protected from light. [15]4. Data Acquisition and Analysis:

    • Add 50 µL of stop solution (if required by the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. [14] * Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Test Sample - Low Control) / (High Control - Low Control)] x 100

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is another valuable method for determining cell viability. [16][17]It is based on the ability of viable cells to incorporate and accumulate the neutral red dye within their lysosomes. [18][19]The amount of dye retained is proportional to the number of viable cells with intact lysosomes.

Detailed Protocol for Neutral Red Uptake Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation:

    • Prepare the neutral red medium by diluting a stock solution of neutral red in pre-warmed culture medium to a final concentration of 40-50 µg/mL. [19] * Remove the treatment medium and add 100 µL of the neutral red medium to each well.

    • Incubate the plate for 2 hours at 37°C. [19]3. Dye Extraction:

    • Carefully remove the neutral red medium and wash the cells with a wash buffer (e.g., PBS).

    • Add 150 µL of a destain solution (typically a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes. [18] * Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader. [17] * Calculate the percentage of viability as described for the MTT assay.

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

To investigate whether the observed cytotoxicity is due to programmed cell death (apoptosis), a specific assay targeting key apoptotic markers is recommended. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. [20][21][22] Apoptotic Pathway and Caspase-3/7 Activation:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_events Cellular Events cluster_assay Assay Detection stimulus 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activation cleavage Cleavage of Cellular Substrates executioner->cleavage caspase_glo Caspase-Glo® 3/7 Reagent (DEVD-aminoluciferin) executioner->caspase_glo apoptosis Apoptosis (Cell Death) cleavage->apoptosis luminescence Luminescent Signal caspase_glo->luminescence Cleavage by Caspase-3/7

Caption: Simplified overview of the apoptotic pathway and the detection principle of the Caspase-Glo® 3/7 assay.

Detailed Protocol for Caspase-Glo® 3/7 Assay:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements, following steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. [23] * Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [23]3. Incubation:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. [23] * Incubate the plate at room temperature for 1 to 3 hours, protected from light. [23]4. Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Data can be expressed as fold-change in caspase activity compared to the vehicle control.

Data Presentation and Interpretation

For a clear and concise presentation of the results, it is recommended to summarize the calculated IC₅₀ values in a table.

Table 1: Hypothetical IC₅₀ Values of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in Different Cell Lines

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
A549 MTT4815.2 ± 1.8
LDH4825.6 ± 2.5
Neutral Red4818.9 ± 2.1
MCF-7 MTT4822.5 ± 3.1
HEK293 MTT48> 100
MRC-5 MTT4885.4 ± 7.6

Interpretation of Results:

  • Potency: A lower IC₅₀ value indicates higher cytotoxic potency. [24]In the hypothetical data above, the compound is more potent against the A549 lung cancer cell line.

  • Selectivity: A comparison of the IC₅₀ values between cancer and non-cancerous cell lines provides a selectivity index. A higher ratio of IC₅₀ (non-cancerous) / IC₅₀ (cancerous) suggests a more selective compound. In our example, the compound shows good selectivity for A549 cells over both HEK293 and MRC-5 cells.

  • Mechanism of Cell Death: Comparing the results from the different assays can provide clues about the mechanism of cell death. For instance, a significant increase in LDH release at concentrations similar to the IC₅₀ from the MTT assay suggests a necrotic or late apoptotic mode of cell death. A strong caspase-3/7 activation at sub-lethal or lethal concentrations would point towards apoptosis.

Conclusion: A Pathway to Understanding a Novel Compound

This application note provides a comprehensive and scientifically grounded framework for evaluating the cytotoxicity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. By employing a panel of assays that probe different aspects of cell health and death, researchers can obtain a robust and nuanced understanding of the compound's biological activity. The detailed protocols and the rationale behind the experimental design are intended to empower scientists to generate high-quality, reproducible data, which is a critical step in the journey of drug discovery and development.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Horizon Discovery (n.d.). 5 tips for choosing the right cell line for your experiment. Available at: [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • ResearchGate (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Available at: [https://www.researchgate.net/post/Which_cell_line_to_choose_for_cytotoxicity_evaluation_of_nanomaterials]([Link]_ cytotoxicity_evaluation_of_nanomaterials)

  • ResearchGate (n.d.). Synthesis of 2-phenyl-4H-benzo[d]o[4][5]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Available at: [Link]

  • Real Research (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Available at: [Link]

  • Life Sciences (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Available at: [Link]

  • CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Frontiers in Pharmacology (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[4][10]xazin-3(4H). Available at: [Link]

  • Ubaya Repository (n.d.). Synthesis of 2-phenyl-4H-benzo[d]o[4][5]xazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Available at: [Link]

  • ResearchGate (2014). Can anyone help with the controls for a MTT cytotoxic assay?. Available at: [Link]

  • National Toxicology Program (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]

  • ACS Publications (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Available at: [Link]

  • protocols.io (2025). Caspase 3/7 Activity. Available at: [Link]

  • RE-Place (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • National Institute of Standards and Technology (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Available at: [Link]

  • YouTube (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Available at: [Link]

  • ResearchGate (2026). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available at: [Link]

  • ResearchGate (2025). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Available at: [Link]

  • MDPI (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • MDPI (2025). Recent Advances in the Synthesis of 4H-Benzo[d]o[4][5]xathiin-4-ones and 4H-Benzo[d]d[4][5]ioxin-4-ones. Available at: [Link]

  • protocols.io (2023). MTT (Assay protocol. Available at: [Link]

  • Science.gov (n.d.). cytotoxicity ic50 values: Topics. Available at: [Link]

  • InvivoGen (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • National Center for Biotechnology Information (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[4][5]xazin-4-ones as potent anticancer and antioxidant agents. Available at: [Link]

  • CleanControlling (n.d.). In vitro cytotoxicity test of medical devices. Available at: [Link]

  • Creative Bioarray (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • MDPI (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Available at: [Link]

  • PubMed (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Available at: [Link]

Sources

Application Notes and Protocols for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Benzoxazinone Scaffold

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one , a specific analog with significant potential as a chemical probe for investigating cellular pathways implicated in cancer and other diseases.

Our understanding of this compound is informed by studies on its close structural relatives. For instance, the parent compound, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, has demonstrated cytotoxic effects against the A549 human lung cancer cell line, with in silico studies pointing towards Methionyl-tRNA Synthetase (MRS) as a potential molecular target.[3][4] Furthermore, a related methylated analog, 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, has also been explored for its biological activities, including enzyme inhibition and cytotoxicity.[5] The broader class of 4H-benzo[d][1][2]oxazines has shown potent inhibitory effects on the proliferation of various breast cancer cell lines, with a suggested mechanism involving the generation of reactive oxygen species (ROS).[1]

This document provides a comprehensive guide for utilizing 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one as a chemical probe. We will delve into its physicochemical properties, provide detailed protocols for its application in cell-based assays, and discuss the interpretation of potential results. The primary focus will be on its application as a tool to study cancer cell proliferation, with a hypothesized mechanism centered on MRS inhibition and ROS induction.

Physicochemical Properties and Handling

While specific experimental data for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is not extensively published, we can infer its properties from closely related analogs like 2-(4-chlorophenyl)benzimidazole.[6]

PropertyEstimated ValueSource
Molecular Formula C₁₄H₈ClNO₂Calculated
Molecular Weight 257.67 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions.Inferred
Storage Store at -20°C for long-term use. Protect from light and moisture.Standard practice

Stock Solution Preparation:

For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Prior to use in aqueous cell culture media, dilute the DMSO stock to the final desired concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Hypothesized Mechanism of Action and Biological Pathways

Based on preliminary data from analogous compounds, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is hypothesized to exert its cytotoxic effects through a dual mechanism:

  • Inhibition of Methionyl-tRNA Synthetase (MRS): As an essential enzyme in protein synthesis, the inhibition of MRS would lead to the arrest of translation and subsequent cell death.[3][4]

  • Induction of Reactive Oxygen Species (ROS): Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis.[1]

These mechanisms are not mutually exclusive and may act in concert to produce the observed biological effects.

Hypothesized_Mechanism_of_Action Probe 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one MRS Methionyl-tRNA Synthetase (MRS) Probe->MRS Inhibition ROS Reactive Oxygen Species (ROS) Induction Probe->ROS Protein_Synthesis Protein Synthesis MRS->Protein_Synthesis Essential for Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis

Caption: Hypothesized dual mechanism of action for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Protocol 1: General Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of the compound on a panel of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, SKBR-3, CAMA-1, HCC1954)[1][3]

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound and controls B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Methionyl-tRNA Synthetase (MRS) Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on MRS activity. This assay typically measures the aminoacylation of tRNA with radiolabeled methionine.[12][13][14][15]

Materials:

  • Recombinant human Methionyl-tRNA Synthetase (MRS)

  • tRNA specific for methionine

  • L-[³⁵S]-Methionine

  • ATP

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, L-[³⁵S]-Methionine, and tRNA.

  • Compound Incubation: Add varying concentrations of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one or vehicle control (DMSO) to the reaction mixtures. Pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Start the reaction by adding recombinant MRS to each tube.

  • Incubation: Incubate the reaction for a specific time period (e.g., 10-30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding ice-cold 10% TCA.

  • Precipitation: Incubate on ice for 15-30 minutes to precipitate the [³⁵S]-methionyl-tRNA.

  • Filtration: Spot the reaction mixture onto glass fiber filters and wash with cold 5% TCA followed by ethanol to remove unincorporated radiolabeled methionine.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of MRS inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Intact cells (e.g., A549)

  • PBS

  • 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • DMSO

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for Methionyl-tRNA Synthetase (MRS)

Procedure:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a high concentration of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one for a defined period (e.g., 1-4 hours).

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of MRS by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: A ligand-bound protein is typically stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plot the amount of soluble MRS as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Broader Applications and Future Directions

Given the diverse biological activities of the benzoxazinone scaffold, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one could also be employed as a chemical probe to investigate other signaling pathways:

  • PI3K/mTOR Pathway: Benzoxazinone derivatives have been identified as inhibitors of the PI3K/mTOR pathway.[16][17] Researchers can use this compound in kinase assays or cell-based assays that measure the phosphorylation status of downstream targets like AKT and S6 ribosomal protein.

  • GABA-A Receptor Modulation: While less likely to be a primary target, the structural similarities to known GABA-A receptor modulators suggest that its effect on this ion channel could be explored using receptor binding assays or electrophysiological techniques.[18][19][20][21][22]

  • Mineralocorticoid Receptor (MR) Antagonism: The potential for MR antagonism could be investigated using reporter gene assays in cells expressing the mineralocorticoid receptor.[23][24][25][26][27]

Conclusion

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a promising chemical probe with significant potential for elucidating the mechanisms of cancer cell proliferation and other cellular processes. Its hypothesized dual action as an inhibitor of Methionyl-tRNA Synthetase and an inducer of reactive oxygen species provides a compelling rationale for its use in cancer research. The protocols outlined in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing molecule and to validate its potential as a lead compound for drug discovery.

References

  • Differential Effect of 4 H-Benzo[ d][1][2]oxazines on the Proliferation of Breast Cancer Cell Lines. (2024). PubMed. Available at: [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (n.d.). ResearchGate. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Available at: [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2025). ResearchGate. Available at: [Link]

  • Human MR Reporter Assay Kit. (n.d.). Indigo Biosciences. Available at: [Link]

  • MTT Assay. (2017). Protocols.io. Available at: [Link]

  • Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. (2008). PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of 4H-benzo[e][1][2]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. (2022). Monash University. Available at: [Link]

  • 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. (1989). PubMed. Available at: [Link]

  • Characterization of GABA Receptors. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. (2024). Frontiers. Available at: [Link]

  • Presumed mechanism for formation of 4H-benzo[d][1][2]oxazin-4-ones. (n.d.). ResearchGate. Available at: [Link]

  • 2-(4-Chlorophenyl)benzimidazole. (n.d.). PubChem. Available at: [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. (n.d.). Ubaya Repository. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH. Available at: [Link]

  • Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani. (n.d.). ACS Publications. Available at: [Link]

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). (n.d.). Chemeo. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PMC - PubMed Central. Available at: [Link]

  • GABA. (n.d.). PDSP. Available at: [Link]

  • Cell sensitivity assays: The MTT assay. (2015). ResearchGate. Available at: [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. (n.d.). Frontiers. Available at: [Link]

  • The PI3K/AKT/mTOR interactive pathway. (2015). ResearchGate. Available at: [Link]

  • Purification and characterization of recombinant human Mineralocorticoid Receptor. (n.d.). NIH. Available at: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). University of Rochester Medical Center. Available at: [Link]

  • Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity. (2025). ResearchGate. Available at: [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (n.d.). MDPI. Available at: [Link]

  • Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. (n.d.). Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC - PubMed Central. Available at: [Link]

  • Human Mineralocorticoid Receptor. (n.d.). Indigo Biosciences. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). NIH. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]

  • Structure–function relationships in the mineralocorticoid receptor in. (n.d.). Journal of Molecular Endocrinology. Available at: [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[28][29]imidazo[1,2-d][1][3][28]triazine Derivatives. (n.d.). MDPI. Available at: [Link]

  • 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R) - (n.d.). PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/CHEMBL510761
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][28]oxazin-3(4H). (2025). NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting 2-aryl-4H-benzoxazin-4-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aryl-4H-benzoxazin-4-ones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. Here, we will address common challenges and side reactions encountered during synthesis, providing in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-aryl-4H-benzoxazin-4-ones and what is the fundamental mechanism?

The most prevalent and direct method for synthesizing 2-aryl-4H-benzoxazin-4-ones is the condensation of anthranilic acid with an aroyl chloride. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as both a catalyst and an acid scavenger.

The reaction proceeds in two key steps:

  • N-Acylation: The amino group of anthranilic acid, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aroyl chloride. This results in the formation of the intermediate, N-aroylanthranilic acid.

  • Cyclization (Dehydration): The newly formed N-aroylanthranilic acid then undergoes an intramolecular cyclization. The carboxylic acid group, often activated by a dehydrating agent or by forming a mixed anhydride, is attacked by the amide oxygen, leading to the closure of the oxazinone ring and the elimination of a water molecule.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Anthranilic_Acid Anthranilic Acid N_Aroylanthranilic_Acid N-Aroylanthranilic Acid (Intermediate) Anthranilic_Acid->N_Aroylanthranilic_Acid Nucleophilic Attack Aroyl_Chloride Aroyl Chloride Aroyl_Chloride->N_Aroylanthranilic_Acid N_Aroylanthranilic_Acid_c N-Aroylanthranilic Acid Benzoxazinone 2-Aryl-4H-benzoxazin-4-one N_Aroylanthranilic_Acid_c->Benzoxazinone Intramolecular Cyclization (Dehydration)

Caption: General reaction pathway for the synthesis of 2-aryl-4H-benzoxazin-4-ones.

Troubleshooting Guide

Problem 1: Low Yield of the Desired 2-Aryl-4H-benzoxazin-4-one and a Significant Amount of a Water-Soluble Byproduct.

Q: My reaction yields are consistently low, and I isolate a significant amount of a byproduct that is soluble in aqueous base. What is happening and how can I fix it?

A: This is the most common issue in this synthesis, and the culprit is almost certainly incomplete cyclization, leading to the formation of N-aroylanthranilic acid as the primary byproduct. The carboxylic acid functionality of this intermediate makes it soluble in aqueous bases like sodium bicarbonate.

Causality and Mechanistic Insight:

The cyclization of N-aroylanthranilic acid to the benzoxazinone is a dehydration reaction that can be slow and reversible under certain conditions. The direct intramolecular attack of the amide oxygen on the carboxylic acid is not a highly favorable process due to the low electrophilicity of the carboxylic acid carbon. To proceed efficiently, the carboxylic acid's hydroxyl group needs to be converted into a better leaving group.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Water-Soluble Byproduct cluster_1 Solutions Low_Yield Low Yield of Benzoxazinone Byproduct N-Aroylanthranilic Acid Byproduct Low_Yield->Byproduct Dehydrating_Agent Introduce a Dehydrating Agent Byproduct->Dehydrating_Agent Promotes Cyclization Optimize_Base Optimize Base and Stoichiometry Byproduct->Optimize_Base Activates Carboxyl Group Increase_Temp Increase Reaction Temperature Byproduct->Increase_Temp Drives Equilibrium

Caption: Troubleshooting workflow for low yield due to incomplete cyclization.

Solutions and Experimental Protocols:

  • Introduce a Dehydrating Agent: The most effective solution is to add a dehydrating agent that activates the carboxylic acid group towards intramolecular nucleophilic attack.

    • Acetic Anhydride: This is a very common and effective choice. It forms a mixed anhydride with the N-aroylanthranilic acid, which is much more reactive.

    • Cyanuric Chloride: In the presence of a tertiary amine, cyanuric chloride can also serve as a powerful cyclizing agent.

    • Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂): These reagents can also be used but should be handled with care due to their high reactivity and the corrosive nature of the byproducts.

  • Optimize Base and Stoichiometry: The choice and amount of base are critical.

    • Pyridine vs. Triethylamine: While triethylamine is a stronger base, pyridine is often a more effective catalyst for this reaction. The planar structure of pyridine allows for less steric hindrance around the nitrogen's lone pair, making it a more accessible nucleophilic catalyst. It can activate the aroyl chloride and facilitate the cyclization step.

    • Stoichiometry: Using two equivalents of the aroyl chloride can drive the reaction to completion. The second equivalent reacts with the carboxylic acid of the N-aroylanthranilic acid intermediate to form a mixed anhydride, which then readily cyclizes.

  • Increase Reaction Temperature: If the reaction is being run at room temperature, increasing the temperature can provide the necessary activation energy for the cyclization step. However, be cautious, as excessively high temperatures can lead to other side reactions, such as the decarboxylation of anthranilic acid.

Optimized Protocol (with Acetic Anhydride):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in pyridine (3-5 volumes).

  • Cool the mixture in an ice bath and add the aroyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Add acetic anhydride (2-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a cold 5% sodium bicarbonate solution to remove any unreacted N-aroylanthranilic acid.

  • Wash the solid again with water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization.

ParameterStandard ConditionOptimized ConditionRationale
Cyclizing Agent NoneAcetic AnhydrideActivates the carboxylic acid for cyclization.
Base TriethylaminePyridineActs as a better catalyst with less steric hindrance.
Aroyl Chloride Stoichiometry 1.0 eq.1.1 - 2.0 eq.The second equivalent can act as a dehydrating agent.
Temperature Room TemperatureRefluxProvides activation energy for the cyclization step.
Problem 2: Formation of a High-Molecular-Weight, Insoluble Byproduct.

Q: I am observing the formation of a significant amount of a high-melting, poorly soluble byproduct, especially when using an excess of aroyl chloride. What could this be?

A: This is likely due to the diacylation of the amino group of anthranilic acid.

Causality and Mechanistic Insight:

While the primary acylation occurs on the nitrogen of the amino group, under forcing conditions or with a large excess of a highly reactive aroyl chloride, a second acylation can occur on the same nitrogen, forming a diacylamino intermediate. This species can then react further or remain as a stable, high-molecular-weight impurity.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the aroyl chloride. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.

  • Controlled Addition: Add the aroyl chloride dropwise to the solution of anthranilic acid at a low temperature (e.g., 0-5 °C). This helps to dissipate the heat of the reaction and favors mono-acylation.

  • Choice of Base: A less reactive base might be beneficial in some cases to temper the reactivity of the aroyl chloride.

Problem 3: The Reaction is Sluggish, and a Significant Amount of Starting Anthranilic Acid Remains.

Q: Even after prolonged reaction times, I see a significant amount of unreacted anthranilic acid by TLC. What could be the issue?

A: This problem can arise from several factors, primarily related to the quality of the reagents and the reaction conditions.

Troubleshooting Workflow:

G cluster_0 Problem: Incomplete Reaction cluster_1 Potential Causes Incomplete_Reaction Unreacted Anthranilic Acid Aroyl_Chloride_Quality Poor Aroyl Chloride Quality Incomplete_Reaction->Aroyl_Chloride_Quality Insufficient_Activation Insufficient Activation/Temperature Incomplete_Reaction->Insufficient_Activation Solvent_Issues Solvent/Solubility Issues Incomplete_Reaction->Solvent_Issues

Caption: Common causes for incomplete reaction in benzoxazinone synthesis.

Solutions:

  • Check Aroyl Chloride Quality: Aroyl chlorides are susceptible to hydrolysis if exposed to atmospheric moisture. This would result in the corresponding benzoic acid, which is unreactive under these conditions. Use freshly opened or distilled aroyl chloride for best results.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the aroyl chloride.

  • Increase Temperature: As mentioned previously, increasing the reaction temperature can help to overcome the activation energy barrier.

  • Solvent Choice: Ensure that the anthranilic acid is sufficiently soluble in the chosen solvent at the reaction temperature. Pyridine is generally a good solvent for this purpose.

Purification Strategies

Q: What are the best methods for purifying 2-aryl-4H-benzoxazin-4-ones?

A: A combination of washing and recrystallization is typically sufficient. For more persistent impurities, column chromatography can be employed.

  • Aqueous Wash: After precipitating the crude product in water, a thorough wash with a saturated sodium bicarbonate solution is crucial. This will remove any acidic impurities, most notably the N-aroylanthranilic acid intermediate.

  • Recrystallization: This is the most effective method for obtaining a highly pure product. The choice of solvent is key.

    • Common Solvents: Ethanol, ethanol/water mixtures, ethyl acetate/hexane, and toluene are commonly used and effective solvents for the recrystallization of 2-aryl-4H-benzoxazin-4-ones.

    • Solvent Selection Principle: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble at all temperatures.

  • Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is a viable option.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.

Example Recrystallization Protocol (Ethanol):

  • Place the crude, dry 2-aryl-4H-benzoxazin-4-one in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Dandia, A., Singh, R., & Khaturia, S. (2010). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 15(12), 9134-9171.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 53.
  • Zentmyer, D. T., & Wagner, E. C. (1949). The Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of Organic Chemistry, 14(6), 967-983.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022).
  • Khan, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Asian Journal of Chemistry, 25(1), 152-156.
  • Mague, J. T., & De La Cruz, C. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 548-553.
  • Heller, G., & Fiesselmann, H. (1902). Ueber die Einwirkung von Benzoylchlorid auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 35(3), 2582-2592.
  • Putra, G. S., et al. (2017). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D] Oxazine-4-On Derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 73-80.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1986). Organic Chemistry (3rd ed.). Wadsworth, Inc.
  • McMurry, J. (2008). Organic Chemistry (7th ed.). Thomson Brooks/Cole.
  • Khabazzadeh, H., Saidi, K., & Sheibani, H. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones... Synlett, 28(05), 589-592.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Technical Support Center: Purification of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

I. Introduction to Purification Challenges

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a member of the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The synthesis, typically involving the condensation of an anthranilic acid derivative with 4-chlorobenzoyl chloride or 4-chlorobenzaldehyde, can yield a crude product containing various impurities.[1] The primary challenges in purification stem from the compound's moderate polarity, potential for hydrolysis, and the presence of structurally similar byproducts. This guide will provide systematic approaches to overcome these hurdles.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Anthranilic acid and 4-chlorobenzoyl chloride or 4-chlorobenzaldehyde may be present if the reaction has not gone to completion.

  • N-(4-chlorobenzoyl)anthranilic acid: This is the intermediate amide formed during the reaction, which may not have fully cyclized to the desired benzoxazinone.

  • Hydrolysis Products: The benzoxazinone ring is susceptible to hydrolysis, which can be catalyzed by acid or base, or even by silica gel during chromatography.[2] The primary hydrolysis product is 2-amino-N-(4-chlorobenzoyl)benzamide, which can be further hydrolyzed to 2-aminobenzoic acid and 4-chlorobenzoic acid.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of diacylated or other polymeric materials can occur.

Q2: My crude product is an oil, but I was expecting a solid. What should I do?

A2: Oiling out is a common issue and can be caused by the presence of impurities that depress the melting point or by residual solvent. First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available. If these methods fail, it is advisable to proceed with column chromatography to purify the compound, as the oil likely contains a significant amount of impurities.

Q3: Is 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one stable on silica gel for column chromatography?

A3: While silica gel chromatography is a common purification method, benzoxazinones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the oxazinone ring. This degradation is often observed as streaking on the TLC plate and can result in lower yields of the desired product. To mitigate this, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or opt for a less acidic stationary phase like alumina. A rapid purification with a carefully chosen solvent system is recommended to minimize contact time with the silica gel.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshoot common issues encountered during the purification of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

A. Recrystallization Troubleshooting

Recrystallization is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Problem 1: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent is not polar enough to dissolve the compound even at its boiling point.

  • Solution:

    • Increase Polarity: Add a co-solvent with higher polarity dropwise to the hot suspension until the solid dissolves. Common polar co-solvents include ethanol, methanol, or acetone.

    • Select a More Polar Solvent: Choose a different solvent with a higher dielectric constant. Refer to the solvent polarity table below.

Problem 2: The compound precipitates out of the hot solution too quickly or "crashes out."

  • Cause: The solvent is too non-polar, or the solution is supersaturated.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the precipitate and then allow it to cool more slowly.

    • Use a Co-solvent: Add a small amount of a more polar co-solvent to the hot solution to slightly increase the solubility and allow for slower, more controlled crystal growth.

Problem 3: No crystals form upon cooling.

  • Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Solution:

    • Concentrate the Solution: Remove some of the solvent by evaporation and allow the solution to cool again.

    • Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.

    • Add an Anti-solvent: Slowly add a less polar solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes turbid. Then, warm the mixture until it becomes clear again and allow it to cool slowly. A common anti-solvent for polar solvents like ethanol is water or hexane.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemPolarityNotes
Ethanol/WaterHighA good starting point. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.
Ethyl Acetate/HexaneMediumDissolve the crude product in a minimum amount of hot ethyl acetate and add hexane dropwise until persistent turbidity is observed. Warm to redissolve and then cool slowly.
Dichloromethane/HexaneLow-MediumSimilar to the ethyl acetate/hexane system, this is suitable for less polar impurities.
Acetone/EthanolHighA mixture of acetone and ethanol can be effective for certain impurity profiles.[3]
B. Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.

Problem 1: Poor separation of the desired compound from an impurity on the TLC plate.

  • Cause: The eluent system does not have the optimal polarity to differentiate between the compound and the impurity.

  • Solution:

    • Adjust Eluent Polarity: Systematically vary the ratio of the polar and non-polar solvents. A common starting point for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a mixture of ethyl acetate and hexane.[4]

    • Change Solvents: If adjusting the ratio is ineffective, try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone.

    • TLC Analysis: A good separation on a TLC plate should show a difference in Rf values of at least 0.2 between the spots of interest. The Rf of the desired compound should ideally be between 0.2 and 0.4 for optimal separation on a column.

Problem 2: The compound streaks on the TLC plate or elutes as a broad band from the column.

  • Cause: This is often a sign of compound degradation on the silica gel or overloading of the column.

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel with the chosen eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.

    • Reduce Column Loading: Use a larger column or a smaller amount of crude product. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Work Quickly: Do not let the column run dry and collect fractions promptly to minimize the time the compound spends on the stationary phase.

Problem 3: The compound does not elute from the column.

  • Cause: The eluent is not polar enough.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For an ethyl acetate/hexane system, you would increase the proportion of ethyl acetate.

Table 2: Recommended Eluent Systems for Column Chromatography

Eluent SystemPolarityTypical Starting Ratio (v/v)
Ethyl Acetate/HexaneLow-Medium1:9 to 3:7
Dichloromethane/HexaneLow1:4 to 1:1
Acetone/HexaneMedium1:9 to 2:8
C. Workflow for Purification and Troubleshooting

The following diagram illustrates a typical workflow for the purification of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, incorporating troubleshooting steps.

purification_workflow start Crude Product tlc TLC Analysis (e.g., 20% EtOAc/Hexane) start->tlc recrystallization Attempt Recrystallization (e.g., Ethanol/Water) tlc->recrystallization Single major spot with minor impurities column Perform Column Chromatography (Silica Gel, EtOAc/Hexane) tlc->column Multiple spots or significant impurities pure_product Pure Product recrystallization->pure_product Successful oiling_out Product Oils Out recrystallization->oiling_out Fails no_crystals No Crystals Form recrystallization->no_crystals Fails column->pure_product Successful poor_separation Poor TLC Separation column->poor_separation Fails streaking Streaking on TLC column->streaking Fails oiling_out->column Proceed to Chromatography adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Troubleshoot deactivate_silica Deactivate Silica Gel streaking->deactivate_silica Troubleshoot change_solvent Change Recrystallization Solvent no_crystals->change_solvent Troubleshoot adjust_eluent->tlc deactivate_silica->column change_solvent->recrystallization

Caption: Purification and troubleshooting workflow.

IV. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely.

  • While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., 1:1 mixture).

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be 30-50 times the weight of the crude product.

  • Equilibrate the Column: Run the chosen eluent (e.g., 10% ethyl acetate in hexane) through the column until the silica is fully wetted and settled.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elute the Column: Begin eluting with the starting solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the impurities are well-separated from the product, you can gradually increase the polarity of the eluent to speed up the elution of the desired compound after the less polar impurities have been collected.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

column_chromatography_workflow start Prepare Silica Gel Column load Load Crude Product start->load elute Elute with Solvent System (e.g., EtOAc/Hexane) load->elute collect Collect Fractions elute->collect tlc_monitor Monitor Fractions by TLC collect->tlc_monitor tlc_monitor->collect Continue Elution combine Combine Pure Fractions tlc_monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Column chromatography workflow.

V. Conclusion

The successful purification of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one relies on a systematic approach to identify and address the specific challenges presented by the crude product. By understanding the potential impurities and the stability of the target compound, researchers can select the most appropriate purification strategy, whether it be recrystallization, column chromatography, or a combination of both. This guide provides a framework for troubleshooting common issues and offers practical protocols to achieve high purity of this valuable compound.

VI. References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554-561.

  • Putra, M. R. A., & Yuniati, Y. (2018). Synthesis of 2-phenyl-4H-benzo[d][2][3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Journal of Pharmaceutical Sciences and Community, 15(2), 73-82.

  • Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 705-711.

  • Royal Society of Chemistry. (2015). Supplementary Information for A copper-catalysed aerobic oxidative C–H/N–H annulation of enamines and anilines for the synthesis of indolines.

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis and characterization of some new 2-aryl-4H-3,1-benzoxazin-4-ones and their reactions with nitrogen nucleophiles. Arkivoc, 2010(11), 206-218.

  • Fathalla, O. A., & El-Essawy, F. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

  • Kumar, A., Kumar, S., & Saxena, A. (2012). Synthesis and biological evaluation of some new 2-substituted-4H-benzo[d][2][3]oxazin-4-ones. Medicinal Chemistry Research, 21(8), 1736-1743.

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Sreenivasa, M., & Jayachandran, E. (2012). Synthesis, characterization and antimicrobial activity of some new 2-substituted-[2][3]benzoxazin-4-ones. Der Pharma Chemica, 4(3), 1139-1144.

  • Latyshev, G. V., et al. (2019). 1,2,3-Triazolo[5,1-b]benzoxazinones as a hidden diazo source for the synthesis of 2-(thiomethyl)benzoxazinones. Mendeleev Communications, 29(4), 438-440.

  • Iyer, S., et al. (2013). An appealing, transition-metal-free oxidative cascade sequence to access 2-arylbenzoxazin-4-ones. Organic & Biomolecular Chemistry, 11(34), 5641-5645.

  • Reddy, C. R., et al. (2015). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 20(9), 16398-16430.

  • Fustero, S., et al. (2011). Structure−Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 59(15), 8287-8295.

  • Kumar, D., & Kumar, N. (2018). Benzoxazinone: A promising scaffold for medicinal chemistry. European Journal of Medicinal Chemistry, 158, 819-843.

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biological assays. As a senior application scientist with extensive experience in compound profiling and assay development, I have compiled this resource to provide not only troubleshooting steps but also a deeper understanding of the physicochemical principles at play. Our goal is to empower you with the knowledge to overcome these common hurdles and ensure the accuracy and reproducibility of your experimental data.

Understanding the Challenge: The Physicochemical Profile of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

PropertyPredicted Value for AnalogsImplication for Solubility
Molecular Weight ~257.67 g/mol Moderate molecular weight, not the primary driver of insolubility.
XLogP3-AA 3.6 - 3.9[1][2]This value indicates high lipophilicity ("grease-ball" character), suggesting poor solubility in aqueous solutions.
Hydrogen Bond Donors 0[1][2]The absence of hydrogen bond donors limits its ability to interact with water molecules.
Hydrogen Bond Acceptors 2-3[1][2]A small number of hydrogen bond acceptors offer limited interaction with water.

The high predicted LogP value is the most significant indicator of poor aqueous solubility. This lipophilic nature means the compound preferentially partitions into non-polar environments over aqueous ones, a common characteristic of many small molecule inhibitors.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I prevent this?

This phenomenon, often called "crashing out," is the most frequent issue with poorly soluble compounds. It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the DMSO concentration is rapidly diluted, the compound is forced into an environment where it is not soluble, leading to precipitation.

Causality Chain:

Caption: Causality chain of compound precipitation.

Troubleshooting Workflow:

G cluster_immediate_actions Immediate Actions cluster_formulation_strategies Formulation Strategies cluster_assay_optimization Assay Optimization start Precipitation Observed q1 Is the final DMSO concentration <0.5%? start->q1 q2 Was a large, single dilution step used? q1->q2 Yes a1 Increase final DMSO (up to 1%, cell-line dependent) q1->a1 No a2 Use a stepwise serial dilution q2->a2 Yes q3 Is the compound still precipitating? q2->q3 No a1->q2 a2->q3 a3 Incorporate a co-solvent (e.g., Ethanol, PEG400) q3->a3 Yes end Solubility Issue Resolved q3->end No a4 Use a solubilizing excipient (e.g., Cyclodextrin, Tween-80) a3->a4 q4 Is precipitation still an issue? a4->q4 a5 Lower the final compound concentration q4->a5 Yes q4->end No a6 Check and adjust the pH of the buffer a5->a6 a6->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols:

  • Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Weigh the Compound: Accurately weigh a precise amount of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one (e.g., 2.58 mg for a 1 mL stock).

    • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial (e.g., 1 mL).

    • Solubilize: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be employed, but be cautious of potential compound degradation.

    • Visual Inspection: Visually confirm that all solid material has dissolved.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Step-by-Step Protocol for Serial Dilution to Minimize Precipitation:

    • Prepare Intermediate Dilutions in 100% DMSO:

      • Start with your 10 mM stock solution.

      • To make a 1 mM intermediate, take 10 µL of the 10 mM stock and add it to 90 µL of 100% DMSO.

      • Continue this 1:10 dilution series in 100% DMSO to create a range of intermediate concentrations.

    • Dilute into Final Assay Medium:

      • For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM intermediate stock to 999 µL of your aqueous assay buffer.

      • For a final concentration of 1 µM with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 999 µL of your aqueous assay buffer.

      • This method ensures that the final DMSO concentration remains constant across all your test concentrations.

Q2: What are the recommended organic solvents for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one?

Based on the chemical structure and data from related compounds, the following solvents are recommended, in order of decreasing polarity:

SolventSuitabilityConsiderations
Dimethyl Sulfoxide (DMSO) Primary Choice: Excellent solubilizing power for a wide range of compounds.Can be cytotoxic at concentrations >1%. The final concentration in cell-based assays should ideally be ≤0.5%.
Ethanol (EtOH) Good Co-solvent: Can be used in combination with DMSO or for less sensitive assays.Can be toxic to cells. Final concentration should be kept low.
Dichloromethane (DCM) For Synthesis/Purification Only: Good solvent for initial dissolution during chemical synthesis.Not suitable for biological assays due to high toxicity.
Pyridine For Synthesis Only: Used as a solvent and base in the synthesis of benzoxazinones.[3]Not suitable for biological assays.
Q3: I am still observing precipitation even with careful dilution. What other strategies can I employ?

If precipitation persists, you may need to consider formulation strategies to enhance the apparent solubility of the compound in your aqueous medium.

  • Co-solvents: The use of a co-solvent in your final assay buffer can increase the solubility of your compound.

    • Ethanol: Can be used in small percentages in the final buffer.

    • Polyethylene Glycol (PEG 400): A common excipient used to improve the solubility of hydrophobic drugs.

  • Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its solubility in the aqueous phase. The concentration of the surfactant must be carefully optimized to be above its critical micelle concentration (CMC) but below a level that would be toxic to cells or interfere with the assay.

Workflow for Incorporating Solubilizing Agents:

Caption: Workflow for using co-solvents and excipients.

Q4: What are the safety considerations when handling 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one?
  • General Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Hazard Statements (Inferred from Analogs): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation[4].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Successfully working with poorly soluble compounds like 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in biological assays requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize solubility-related artifacts and generate reliable and reproducible data. Remember that careful optimization of solvent concentrations, dilution techniques, and, if necessary, the use of solubilizing agents are key to success.

References

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free reaction of 2-(4H-benzo[d][1][5]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2023, June 22). (PDF) Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 2-Aryl-4H-Benzo[d][1][5]Oxazin-4-Ones by Copper-Catalyzed Decarboxylation of α-Keto Acids with Anthranilic Acids. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). 4H-Benzo[d][1][5]oxazin-4-ones with potential drug activity. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved January 25, 2026, from [Link]

  • Modern Scientific Press. (2013, April 23). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)benzoxazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, August 25). Synthesis and Screening of some benzoxazinone derivatives. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Arbutin-based benzoxazine: en route to an intrinsic water soluble biobased resin. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved January 25, 2026, from [Link]

Sources

Navigating the Stability of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. This guide is designed to provide in-depth technical assistance for stability testing in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental data. As your dedicated application scientist, I will explain the fundamental principles behind the protocols and troubleshooting steps to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in solution.

Q1: What are the primary stability concerns for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one in solution?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, which leads to the opening of the oxazinone ring.[1] This reaction can be catalyzed by both acidic and basic conditions. The ester-like nature of the heterocyclic ring makes it a target for nucleophilic attack by water or hydroxide ions. Additionally, like many aromatic and heterocyclic compounds, its stability under oxidative and photolytic stress should be carefully evaluated.

Q2: What is the most likely degradation product I should expect to see?

A2: Under hydrolytic conditions, the primary degradation product is N-(4-chlorobenzoyl)anthranilic acid. This is formed by the cleavage of the ester bond within the oxazinone ring.[1]

Q3: Which solvents are recommended for preparing stock solutions to maximize stability?

A3: For initial studies, it is advisable to use aprotic, anhydrous solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to minimize the risk of hydrolysis. The choice of solvent can significantly impact the stability of the compound in solution.[2] When aqueous buffers are necessary for your experiments, it is crucial to evaluate the compound's stability across the intended pH range and temperature.

Q4: Are there any general handling precautions I should take?

A4: Yes. Due to the potential for hydrolysis and photodegradation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in tightly sealed containers to minimize exposure to moisture and air.

Troubleshooting Guide for Stability Studies

This section provides solutions to specific problems you may encounter during your stability testing experiments.

Problem 1: Rapid loss of the parent compound peak in my HPLC analysis, even in neutral aqueous solutions.

  • Possible Cause: The benzoxazinone ring is susceptible to hydrolysis, which can occur even in neutral water, albeit at a slower rate than in acidic or basic conditions.[1] The rate of hydrolysis can be accelerated by elevated temperatures used during sample preparation or analysis.

  • Solution:

    • Temperature Control: Ensure that your sample solutions are kept cool (on ice or in a refrigerated autosampler) before injection. If your HPLC method involves elevated column temperatures, minimize the time the sample is exposed to these conditions.

    • pH Assessment: Even seemingly neutral solutions can have a localized pH at surfaces or due to dissolved gases that can promote hydrolysis. Buffer your solutions to a stable pH if compatible with your experimental design.

    • Solvent Composition: If your experimental conditions allow, increasing the proportion of organic solvent in your sample diluent can slow down the rate of hydrolysis.

Problem 2: I see a new peak growing over time that corresponds to the mass of N-(4-chlorobenzoyl)anthranilic acid, but the mass balance is poor (significantly less than 100%).

  • Possible Cause 1: Molar absorptivity differences. The degradation product, N-(4-chlorobenzoyl)anthranilic acid, may have a significantly different molar absorptivity at your chosen detection wavelength compared to the parent compound. This will lead to an inaccurate quantification of the degradant if the same response factor is assumed.

  • Solution 1:

    • Relative Response Factor (RRF) Determination: If you have a reference standard for N-(4-chlorobenzoyl)anthranilic acid, determine its RRF relative to the parent compound. This factor can then be used to correct the peak area of the degradant for accurate quantification.

    • Use of a Mass Spectrometer (MS): If an MS detector is available, it can provide a more accurate quantification based on ion intensity, which is less dependent on the chromophore of the molecule.

  • Possible Cause 2: Formation of secondary or non-UV active degradation products. The initial degradation product may further degrade into other compounds that are not detected at your current wavelength or are not amenable to your chromatographic conditions.

  • Solution 2:

    • Diode Array Detector (DAD) Analysis: Employ a DAD to examine the full UV spectrum of all peaks. This can help identify co-eluting peaks and determine the optimal wavelength for detecting all components.

    • LC-MS Analysis: Use LC-MS to search for other potential degradation products that may not have a strong UV chromophore.

Problem 3: My HPLC chromatogram shows significant peak tailing for the parent compound, making accurate integration difficult.

  • Possible Cause: The nitrogen atom in the benzoxazinone ring can interact with residual silanol groups on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Solution:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.

    • Use of a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

    • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative interactions and improve peak shape.

Recommended Stability Testing Protocols

To ensure the development of a robust, stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability conditions.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in acetonitrile or a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate at room temperature (approximately 25°C) for 2 hours.

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw a sample, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Store an aliquot of the stock solution at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute both the exposed and control samples with the mobile phase.

3. Analysis:

  • Analyze all samples by a suitable HPLC method, preferably with both DAD and MS detection to identify and quantify the parent compound and all degradation products.

Data Presentation:

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Mass Balance (%)
1 M HCl, 60°C0100.00.00.0100.0
885.214.10.099.3
2460.538.90.099.4
1 M NaOH, 25°C0100.00.00.0100.0
145.354.00.099.3
210.189.20.099.3
3% H₂O₂, 25°C2495.81.52.199.4
80°C4892.37.10.099.4
Photolytic-90.53.25.899.5

Experimental Workflow Diagram:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (1 M NaOH, 25°C) Stock->Base Apply Stress Oxidation Oxidation (3% H₂O₂, 25°C) Stock->Oxidation Apply Stress Thermal Thermal (80°C) Stock->Thermal Apply Stress Photo Photolytic (ICH Q1B) Stock->Photo Apply Stress HPLC HPLC-DAD-MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (Mass Balance, Degradation Profile) HPLC->Data Process Data

Caption: Workflow for forced degradation stability testing.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][4]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. [Link]

  • Oxidation of pesticides by in situ electrogenerated hydrogen peroxide: study for the degradation of 2,4-dichlorophenoxyacetic acid. PubMed. [Link]

  • Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. PubMed. [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. [Link]

  • Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media and Toxicity of Its Reaction. Semantic Scholar. [Link]

  • Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. PubMed. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Catalyst-free reaction of 2-(4H-benzo[d][3][4]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Royal Society of Chemistry. [Link]

  • INTRODUCTION. Uppsala University. [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]

  • Oxidation of MCPA and 2,4-D by UV radiation, ozone, and the combinations UV/H2O2 and O3/H2O2. PubMed. [Link]

  • Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. ResearchGate. [Link]

  • How Can Excipients Influence Drug Interactions? Colorcon. [Link]

  • Degradation Mechanism of 4-chlorophenol With Electrogenerated Hydrogen Peroxide on a Pd/C Gas-Diffusion Electrode. PubMed. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][3][4]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids. ResearchGate. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. CyberLeninka. [Link]

  • A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. [Link]

  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Drug–Excipient Interactions. Pharmaceutical Technology. [Link]

  • Benzoxazinone degradation products discussed in this study. ResearchGate. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace by Typeset. [Link]

  • 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. PubMed Central. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

Sources

Technical Support Center: Refining Molecular Docking for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for molecular docking studies involving 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. This resource is designed for drug development professionals and computational researchers. Here, we address common challenges and provide field-proven insights to help you refine your experimental parameters and achieve scientifically rigorous results. Our focus is on the causality behind methodological choices, ensuring each step is part of a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Initial Setup & Compound Profiling

This section covers foundational questions you might have before initiating your docking experiments.

Q1: What are the key structural and physicochemical properties of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one that I must consider for docking?

Answer: Understanding the ligand's properties is the cornerstone of a successful docking experiment. The structure of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one presents several key features that directly influence its interaction potential and, consequently, the docking parameters you will need to refine.

The core framework contains two reactive sites with partial positive charges, making them highly reactive.[1] The molecule consists of a benzoxazinone ring system linked to a chlorophenyl group. Key properties from PubChem are summarized below.[2]

Data Presentation: Physicochemical Properties

PropertyValueImplication for Docking
Molecular Weight257.67 g/mol Falls within the typical range for drug-like molecules.
XLogP3-AA3.6Indicates significant hydrophobicity, suggesting that hydrophobic interactions will be a major driver of binding.
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds. This is a critical constraint for your interaction analysis.
Hydrogen Bond Acceptors3The oxygen and nitrogen atoms can accept hydrogen bonds, representing key potential interaction points with receptor residues.
Rotatable Bond Count1Low conformational flexibility simplifies the conformational search but requires precise placement in the binding pocket.
Topological Polar Surface Area38.7 ŲModerate TPSA suggests good potential for membrane permeability.

Expert Insight: The single rotatable bond between the phenyl ring and the benzoxazinone core is the main source of conformational variability. While this simplifies the search space compared to more flexible molecules, it's crucial that your docking algorithm's sampling exhaustiveness is sufficient to explore its rotational landscape fully. The molecule's pronounced hydrophobicity combined with specific hydrogen bond acceptor sites suggests that the ideal binding pocket will likely feature a hydrophobic region complemented by specific residues like Arginine, Lysine, or Serine that can act as hydrogen bond donors.

Q2: How should I prepare the 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one ligand file for docking?

Answer: Proper ligand preparation is a non-negotiable step to ensure the chemical accuracy of your simulation.[3] The goal is to generate a low-energy, 3D conformation with correct atom types and partial charges. Using an incorrect or high-energy conformation can lead to misleading docking scores and poses.

Experimental Protocol: Ligand Preparation Workflow

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher or download the structure from a database like PubChem (CID 722879).[2]

  • Convert to 3D: Use a program like Open Babel or the functionalities within Schrödinger Maestro or UCSF Chimera to generate a 3D structure.

  • Energy Minimization: This is the most critical step. Perform a thorough energy minimization using a suitable force field (e.g., MMFF94, GAFF). This process resolves any steric clashes and finds a stable, low-energy conformation.

    • Causality: Docking algorithms are more effective when starting from a realistic, low-energy ligand structure. Skipping this can cause the algorithm to waste computational time resolving steric strain instead of exploring meaningful interactions.

  • Assign Partial Charges: Charges dictate electrostatic interactions. Use a reliable method like Gasteiger or AM1-BCC to assign partial charges.[4] The choice may depend on the specific requirements of your docking software's scoring function.

  • Define Rotatable Bonds: While most software auto-detects this, verify that the single bond connecting the two ring systems is correctly defined as rotatable.

  • Save in Correct Format: Save the prepared ligand in the format required by your docking software (e.g., .pdbqt for AutoDock, .mol2 or .mae for others).

Mandatory Visualization: Ligand Preparation Workflow

G cluster_prep Ligand Preparation A 1. Obtain 2D Structure (e.g., PubChem CID 722879) B 2. Generate 3D Conformation A->B C 3. Energy Minimization (e.g., MMFF94 Force Field) B->C D 4. Assign Partial Charges (e.g., Gasteiger / AM1-BCC) C->D E 5. Verify Rotatable Bonds D->E F 6. Save as Docking-Ready File (.pdbqt, .mol2, .mae) E->F

Caption: Step-by-step ligand preparation workflow.

Q3: I don't have a specific target. What are some known or potential biological targets for benzoxazinone derivatives?

Answer: Benzoxazinone is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. If you are in an exploratory phase, literature suggests several potential target classes to investigate:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Benzoxazinones have been studied as agonists for PPARγ, a key regulator of lipid and glucose metabolism, making it a target for type 2 diabetes.[5]

  • Cyclooxygenase (COX) Enzymes: Some derivatives, including 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one, have been investigated as antiplatelet agents, suggesting interaction with targets like COX-1.[6]

  • Viral Proteins: Recent studies have explored benzoxazolone derivatives (a related scaffold) as potential inhibitors of SARS-CoV-2 proteins, indicating a potential for antiviral applications.[7]

  • Mineralocorticoid Receptor (MR): Certain benzoxazine derivatives have been designed as novel MR antagonists for managing hypertension.[8]

  • Dihydrofolate Reductase (DHFR): This enzyme is a common target for antimicrobial agents, and benzoxazinone derivatives have been docked against it.

Expert Insight: Your choice of target will fundamentally dictate the entire docking protocol. For instance, docking against the deep, largely hydrophobic pocket of PPARγ will require different grid box parameters and scoring function considerations than docking against the more channel-like active site of a COX enzyme. It is imperative to perform a thorough literature review on the chosen target's binding site characteristics.

Part 2: Troubleshooting Guides for Common Docking Issues

This section provides solutions to specific problems you may encounter during your docking simulations.

Q4: My docking scores are poor (i.e., close to zero or positive), and the predicted binding poses seem random. What are the likely causes?

Answer: This is a frequent and frustrating issue that usually points to a flaw in the setup rather than a true lack of binding affinity. Let's break down the potential causes and solutions.

Trustworthiness: A Self-Validating System for Troubleshooting

The key is to systematically validate each input. A docking simulation is a system; if the output is nonsensical, an input parameter is likely incorrect.

  • The Grid Box is Incorrectly Defined:

    • The Problem: The grid box defines the search space for the ligand. If it's too small, it may cut off parts of the true binding site. If it's too large (as in blind docking), the search algorithm's sampling density may be too low to find the optimal pose, leading to poor scores.

    • The Solution:

      • If a co-crystallized ligand exists: Define the grid box to be centered on and encompass this ligand, typically with a 10-15 Å buffer in each dimension.

      • If no co-crystallized ligand exists: Use site-prediction servers (e.g., CASTp, SiteHound) or information from homologous protein structures to define the center. Start with a larger box and then perform a more focused, higher-exhaustiveness search on the most promising region identified in the initial run.

  • Receptor Preparation was Flawed:

    • The Problem: Missing hydrogens, incorrect protonation states of key residues (like Histidine), or the presence of crystallographic water molecules can completely alter the binding site's electrostatics and sterics.

    • The Solution: Re-run your receptor preparation protocol.[9][10] Pay close attention to:

      • Adding all hydrogens.

      • Using tools like H++ or PropKa to predict the correct protonation states of residues at the simulation's pH.

      • Deciding on the role of water: are they structurally important (mediating ligand-protein interactions) or just bulk solvent to be removed? If in doubt, run dockings with and without key water molecules.

  • Scoring Function is Inappropriate:

    • The Problem: No single scoring function is perfect for all systems. A function that is heavily weighted towards electrostatic interactions may poorly score a hydrophobically-driven binder like our target molecule.

    • The Solution: Experiment with different scoring functions. If using GOLD, compare results from GoldScore, ChemScore, and ASP.[11] If using Glide, compare SP and XP modes.[12] This process, known as "cross-validation" of scoring functions, can reveal which is best suited for your specific protein-ligand system.

G Start Poor Docking Score or Illogical Pose CheckGrid Is the Grid Box Correctly Defined? Start->CheckGrid CheckReceptor Was the Receptor Prepared Correctly? CheckGrid->CheckReceptor Yes RedefineGrid Action: Center on known ligand or predicted site. Adjust size. CheckGrid->RedefineGrid No CheckLigand Was the Ligand Energy Minimized? CheckReceptor->CheckLigand Yes ReprepReceptor Action: Re-add hydrogens, check protonation states, manage water molecules. CheckReceptor->ReprepReceptor No CheckSF Is the Scoring Function Appropriate? CheckLigand->CheckSF Yes ReminimizeLigand Action: Re-run energy minimization and charge assignment. CheckLigand->ReminimizeLigand No End Refined Docking Protocol CheckSF->End Yes TestSF Action: Try alternative scoring functions or consensus scoring. CheckSF->TestSF No RedefineGrid->CheckReceptor ReprepReceptor->CheckLigand ReminimizeLigand->CheckSF TestSF->End

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, a prominent member of the 2-aryl-benzoxazinone class, against other derivatives. We will delve into its synthesis, comparative biological performance supported by experimental data, and the underlying structure-activity relationships (SAR) that govern its efficacy. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

The Benzoxazinone Core: Synthesis and Significance

The 4H-3,1-benzoxazin-4-one ring system is typically synthesized via the cyclization of N-acylanthranilic acids. A common and straightforward method involves the reaction of anthranilic acid with an appropriate aroyl chloride (in this case, 4-chlorobenzoyl chloride) in the presence of a base like pyridine, which acts as both a solvent and a catalyst for the cyclization.[3][4]

The rationale for focusing on 2-aryl substituted benzoxazinones stems from their vast therapeutic potential. The substituent at the 2-position significantly modulates the compound's biological activity, making it a key focal point for SAR studies. The 4-chlorophenyl group is a classic bioisostere used in drug design to enhance potency, improve metabolic stability, and modulate lipophilicity.

cluster_synthesis General Synthesis Workflow start Anthranilic Acid + 4-Chlorobenzoyl Chloride solvent Pyridine (Solvent/Catalyst) start->solvent intermediate N-(4-chlorobenzoyl)anthranilic acid (Acyclated Intermediate) solvent->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one cyclization->product

Caption: General synthesis of 2-aryl-4H-benzo[d]oxazin-4-ones.

Comparative Biological Evaluation

The efficacy of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is best understood when compared directly with its structural analogs. This section evaluates its performance across key therapeutic areas.

Benzoxazinones have demonstrated significant potential as anticancer agents.[5] Their mechanism often involves inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5][6]

A study on 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones evaluated a series of compounds against the HeLa (human cervical carcinoma) cell line. In this series, the compound bearing a 4-chlorophenyl group at the 2-position (compound 3c ) showed significant cytotoxic potential, with its anti-proliferative effect being in close match to the reference drug, doxorubicin.[5] Another study on the unsubstituted analog, 2-phenyl-4H-benzo[d]oxazin-4-one, reported an IC50 value of 65.43 µg/mL against the A549 human lung cancer cell line.[3][7]

Table 1: Comparative Anticancer Activity of Benzoxazinone Derivatives

CompoundSubstitutionCell LineIC50 / % ViabilityReference CompoundIC50 / % ViabilitySource
Compound 3c 7-Nitro, 2-(4-Chlorophenyl)HeLa30.02% ViabilityDoxorubicin19.98% Viability[5]
Compound 3a 7-Nitro, 2-PhenylHeLa44.67% ViabilityDoxorubicin19.98% Viability[5]
Compound 3k 7-Nitro, 2-(4-Nitrophenyl)HeLa28.54% ViabilityDoxorubicin19.98% Viability[5]
Unsubstituted 2-PhenylA54965.43 µg/mLDoxorubicin14.61 µg/mL[3]

Data presented as % cell viability at a given concentration or as IC50 values.

These results suggest that electronic modifications on both the benzoxazinone core (e.g., 7-nitro group) and the 2-aryl substituent (e.g., 4-chloro or 4-nitro) are critical for tuning the anticancer potency. The 4-chloro substitution, in combination with a 7-nitro group, appears to confer potent cytotoxicity.

cluster_apoptosis Proposed Anticancer Mechanism compound Benzoxazinone Derivative cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros dna DNA Damage ros->dna apoptosis Apoptosis (Programmed Cell Death) dna->apoptosis

Caption: Benzoxazinones can induce cancer cell death via apoptosis.

Chronic inflammation is implicated in numerous diseases. Benzoxazinones have emerged as promising anti-inflammatory agents.[8] Their mechanism can involve the inhibition of pro-inflammatory enzymes like COX-2 and iNOS, and the suppression of pro-inflammatory cytokines such as TNF-α and various interleukins.[9]

A recent study highlighted that certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which helps reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and alleviates inflammation in microglial cells.[9] While specific comparative data for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is limited, studies on other derivatives show significant activity, often comparable to standard drugs like indomethacin.[8] The presence of the electron-withdrawing chloro group is hypothesized to enhance interaction with biological targets involved in the inflammatory cascade.

The benzoxazinone scaffold is also effective against various microbial pathogens.[10] Studies have demonstrated that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][11]

The antimicrobial efficacy is highly dependent on the substitution pattern. For instance, in one study, newly synthesized benzoxazinone and quinazolinone derivatives showed significant antimicrobial effects comparable to standard drugs like ampicillin.[8] The lipophilicity and electronic properties conferred by substituents like the 4-chlorophenyl group can facilitate membrane transport and interaction with microbial targets.

Table 2: Representative Antimicrobial Screening Results for Benzoxazinones

Compound ClassTest OrganismActivity LevelStandard DrugSource
Dibromo-benzoxazinone derivativesStaphylococcus aureusSignificantAmpicillin[8]
Dibromo-benzoxazinone derivativesEscherichia coliSignificantAmpicillin[8]
Benzoxazinone-chalcone hybridsGram-positive bacteriaMild to Moderate-[11]
Benzoxazinone-chalcone hybridsGram-negative bacteriaMild to Moderate-[11]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies allows for the deduction of key SAR trends:

  • Substitution on the 2-Aryl Ring: Halogenation at the para position of the 2-phenyl ring (e.g., 4-chloro) is often beneficial for biological activity. A study on α-chymotrypsin inhibition showed that inhibitory potential increased in the order of bromo < chloro < fluoro substitution on the phenyl ring.[12] This suggests that both the electronegativity and size of the halogen play a role.

  • Substitution on the Benzoxazinone Core: Modifications to the fused benzene ring can have a variable impact. The addition of a strong electron-withdrawing group like a nitro group at the 7-position appears to enhance anticancer activity.[5] Conversely, some studies have indicated that substitutions on this ring can sometimes reduce the inhibitory potential against certain targets.[12]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, is crucial for cell membrane permeability, which is a prerequisite for reaching intracellular targets. The chloro group increases lipophilicity, potentially contributing to enhanced activity.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for the key assays discussed.

Causality: This protocol is based on the classic Schotten-Baumann reaction followed by an intramolecular cyclodehydration, a robust and high-yielding method for this class of compounds.[3]

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Causality: This colorimetric assay is a standard for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.

cluster_mtt MTT Assay Workflow seed 1. Seed cells in a 96-well plate treat 2. Treat cells with varying concentrations of compound seed->treat incubate 3. Incubate for 24-72 hours treat->incubate add_mtt 4. Add MTT solution to each well incubate->add_mtt incubate_mtt 5. Incubate for 1-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read 7. Read absorbance at ~570 nm solubilize->read

Caption: A standard workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 1.5-4 hours.[14][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] It provides quantitative results and is considered a reference method.[17]

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: In well 1, add 100 µL of the test compound at a starting concentration (e.g., 2X the highest desired final concentration). Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard. Dilute this suspension so that after adding 50 µL to each well (except the sterility control), the final inoculum density is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

Sources

A Comparative Guide to the Structure-Activity Relationships of Substituted 2-Phenyl-4H-benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenyl-4H-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide provides an in-depth comparison of how specific structural modifications to this core influence its biological efficacy, supported by experimental data to inform future drug design and development.

The versatility of the benzoxazinone core lies in its synthetic accessibility and the multiple reactive sites it offers for functionalization, particularly at the C2 and C4 positions.[1] By strategically substituting different moieties on the 2-phenyl ring and the benzoxazinone nucleus, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to optimize its interaction with specific biological targets.

The Core Scaffold: Arenas for Substitution

The fundamental 2-phenyl-4H-benzoxazin-4-one structure consists of a fused benzene and oxazinone ring, with a phenyl group at the 2-position. The key to modulating its activity lies in substitutions at two primary locations: the benzoxazinone ring system (positions 5, 6, 7, and 8) and the 2-phenyl ring (ortho, meta, and para positions).

G cluster_0 2-Phenyl-4H-benzoxazin-4-one Core cluster_1 Substitution Points Core Core R1 R' (Benzoxazinone Ring) Positions 5, 6, 7, 8 Core->R1 Modulates core properties (e.g., solubility, electronics) R2 R (2-Phenyl Ring) Positions 2', 3', 4' Core->R2 Directly interacts with target binding pocket

Figure 1: Key substitution points on the 2-phenyl-4H-benzoxazin-4-one scaffold.

General Synthetic Pathway

The synthesis of 2-phenyl-4H-benzoxazin-4-ones is typically achieved through a straightforward condensation reaction. The most common method involves the acylation of anthranilic acid with benzoyl chloride (or a substituted variant) in the presence of a base like pyridine.[4][5] This method is efficient and allows for a diverse range of substituents to be introduced on the phenyl ring by simply changing the starting benzoyl chloride.

Experimental Protocol: Synthesis of 2-Phenyl-4H-benzo[d][6][7]oxazin-4-one
  • Dissolution: Dissolve anthranilic acid (0.01 mol) in pyridine (60 ml) in a flask.

  • Acylation: Add benzoyl chloride (0.01 mol) dropwise to the stirred solution while maintaining the temperature near 8°C for one hour.[4]

  • Reaction: Continue stirring the reaction mixture for an additional 2 hours at room temperature, during which a solid product will precipitate.[4]

  • Neutralization & Isolation: Neutralize the reaction mixture with a sodium bicarbonate (NaHCO₃) solution.[5]

  • Purification: Collect the solid product by filtration, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-phenyl-4H-benzo[d][6][7]oxazin-4-one.[5]

G cluster_workflow General Synthesis Workflow A Anthranilic Acid + Pyridine C Reaction Mixture (Stirring at 8°C -> RT) A->C B Benzoyl Chloride (Substituted or Unsubstituted) B->C D Neutralization (NaHCO3) C->D E Filtration & Recrystallization D->E F Pure 2-Aryl-4H-benzoxazin-4-one E->F

Figure 2: Standard workflow for the synthesis of 2-aryl-4H-benzoxazin-4-ones.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenyl-4H-benzoxazin-4-ones is highly dependent on the nature and position of substituents. Below is a comparative analysis across several key therapeutic areas.

Anticancer Activity

The benzoxazinone scaffold has been extensively investigated for its anticancer potential.[1] Studies suggest that many of these compounds exert their effects by inhibiting critical enzymes in cancer cell proliferation, such as methionyl-tRNA synthetase (MRS).[1][5]

The unsubstituted parent compound, 2-phenyl-4H-benzo[d][6][7]oxazin-4-one, has shown moderate activity against the A549 human lung cancer cell line, with an IC₅₀ value of 65.43 ± 2.7 µg/mL.[5][8] However, strategic substitutions can dramatically enhance this potency.

A study focusing on 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones against the HeLa human cervical cancer cell line revealed critical SAR insights.[9]

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the 2-phenyl ring, such as chloro (Cl) and nitro (NO₂) groups, significantly increased cytotoxic potential.[9]

  • Positional Isomerism: A chloro group at the para position (compound 3c ) was more effective than at the ortho position.

  • Most Active Compounds: The most potent compounds in this series were 3a (unsubstituted phenyl), 3c (4-chlorophenyl), and 3k (4-nitrophenyl), which showed significant inhibition of cell viability and induced apoptosis.[9]

Compound ID2-Phenyl Ring Substituent (R)Benzoxazinone Ring Substituent (R')Target Cell LineActivity (% Inhibition or IC₅₀)Reference
- UnsubstitutedUnsubstitutedA549 (Lung)IC₅₀ = 65.43 µg/mL[5][8]
3a Unsubstituted7-NitroHeLa (Cervical)44.67% Inhibition[9]
3c 4-Chloro7-NitroHeLa (Cervical)41.21% Inhibition[9]
3k 4-Nitro7-NitroHeLa (Cervical)28.54% Inhibition[9]

Causality: The enhanced activity from EWGs like nitro and chloro groups can be attributed to their ability to modulate the electronic properties of the molecule, potentially improving its binding affinity to the target enzyme or participating in crucial hydrogen bonding interactions within the active site.[9]

Anti-inflammatory Activity

Benzoxazinone derivatives have emerged as promising anti-inflammatory agents, with some acting through the activation of the Nrf2-HO-1 signaling pathway to reduce oxidative stress and inflammation.[6][7]

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-induced microglial cells.[7]

  • Key Structural Feature: The introduction of the 1,2,3-triazole moiety was crucial for the observed anti-inflammatory effects.[6]

  • Potent Derivatives: Compounds e2 , e16 , and e20 were identified as the most promising, effectively reducing NO production and downregulating pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α without significant cytotoxicity.[7]

In a different approach, hybrid molecules combining the benzoxazinone core with known nonsteroidal anti-inflammatory drugs (NSAIDs) were created.[10]

  • Diclofenac Hybrid: Compound 3d , a hybrid of benzoxazinone and diclofenac, exhibited significant anti-inflammatory activity, with 62.61% inhibition of rat paw edema, and also showed potent analgesic effects.[10] This highlights a successful strategy of merging pharmacophores to enhance activity.

Compound ClassKey Structural ModificationBiological Target/AssayKey ResultReference
Triazole HybridsAddition of 1,2,3-triazole moietyNO inhibition in LPS-induced BV-2 cellsCompounds e2, e16, e20 showed potent inhibition[6][7]
NSAID HybridsIncorporation of DiclofenacCarrageenan-induced rat paw edemaCompound 3d showed 62.61% edema inhibition[10]
Antimicrobial Activity

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is also a viable template for developing new antimicrobial agents.[2][11]

A study evaluating a series of these compounds against various bacterial strains found that they possess good bactericidal activity.[11]

  • Influence of Phenyl Ring Substitution: The substitution pattern on the 2-phenyl ring was a key determinant of antibacterial potency.

  • Ortho-Substitution: The compound 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (3b ) showed significant activity against Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi.[11] This suggests that steric bulk at the ortho position may be favorable for interaction with bacterial targets.

Other studies have reported the antifungal activity of related benzoxazinones, with some derivatives showing promising results against Candida albicans.[12]

Compound ID2-Phenyl Ring Substituent (R)Target Organism(s)Activity LevelReference
3b 2-MethylS. flexneri, E. coli, P. aeruginosa, S. typhiSignificant[11]
General Various ArylGeneral BacteriaGood bactericidal activity[11]
- 2-Phenyl, 4-HydroxyCandida albicansGood activity[12]

SAR Logic and Future Directions

The relationship between the chemical structure of 2-phenyl-4H-benzoxazin-4-ones and their biological activity is a clear demonstration of medicinal chemistry principles. The choice and placement of substituents allow for the targeted enhancement of a specific pharmacological effect.

G cluster_sar Structure-Activity Relationship Logic cluster_mods Structural Modifications cluster_acts Enhanced Biological Activity Core 2-Phenyl-4H-benzoxazin-4-one Scaffold Mod1 Add EWG to 2-Phenyl Ring (e.g., -NO2, -Cl) Mod2 Incorporate NSAID Moiety (e.g., Diclofenac) Mod3 Add Ortho-substituent (e.g., -CH3) Act1 Anticancer Mod1->Act1 Increases cytotoxicity Act2 Anti-inflammatory Mod2->Act2 Enhances edema inhibition Act3 Antimicrobial Mod3->Act3 Boosts bactericidal effect

Figure 3: Logical flow of how specific substitutions on the core scaffold lead to enhanced biological activities.

Future Directions:

  • Multifunctional Agents: Given the scaffold's diverse activities, future research should focus on developing single compounds with dual anticancer and anti-inflammatory properties, which would be highly valuable for treating inflammation-driven cancers.

  • Exploring Uncharted Substitutions: The majority of studies focus on the 2-phenyl and C-7 positions. A systematic exploration of substitutions at other positions on the benzoxazinone ring (C-5, C-6, C-8) could uncover novel SARs.

  • Mechanism of Action Studies: While some targets like MRS and Nrf2 have been identified, further investigation is needed to fully elucidate the mechanisms of action for the most potent compounds, enabling more rational, target-based drug design.

This guide demonstrates that the 2-phenyl-4H-benzoxazin-4-one system is a highly adaptable and promising scaffold. Through continued, systematic investigation of its structure-activity relationships, it holds the potential to yield novel therapeutics for a range of human diseases.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][6][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Ubaya Repository. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • The Synthesis of a Novel Series of Substituted 2-Phenyl-4H-3,1-benzoxazin-4-ones. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][6][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Reactions with 2-phenyl-4H-3,1-benzoxazin-4-one and 2-phenyl-3-amino 4(3H)quinazolinone and investigate the antimicrobial activity of the products. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones. ilovevitaly.com. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

The benzoxazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a compound of significant interest for drug discovery programs, serving as a key intermediate for the synthesis of novel therapeutic agents. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of the chlorophenyl group at the 2-position significantly influences the molecule's physicochemical properties and biological target interactions.

Given its importance, the efficient and scalable synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, a thorough analysis of their respective advantages and disadvantages, and the underlying mechanistic principles.

Route 1: The Classical Two-Step Synthesis via N-Acylation and Cyclization

This long-established and reliable method involves the initial N-acylation of anthranilic acid with 4-chlorobenzoyl chloride, followed by a thermally induced or acid-catalyzed intramolecular cyclization to yield the desired benzoxazinone.

Mechanistic Rationale

The reaction proceeds in two distinct steps. The first is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base, typically pyridine, is used to neutralize the hydrogen chloride byproduct. The resulting intermediate, N-(4-chlorobenzoyl)anthranilic acid, is then subjected to conditions that promote intramolecular cyclization. This is often achieved by heating, which facilitates the dehydration and ring closure to form the stable benzoxazinone ring system.

Experimental Protocol: Route 1

Step 1: Synthesis of N-(4-chlorobenzoyl)anthranilic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (13.7 g, 0.1 mol) in 100 mL of anhydrous pyridine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-(4-chlorobenzoyl)anthranilic acid.

Step 2: Cyclization to 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one

  • Place the dried N-(4-chlorobenzoyl)anthranilic acid from Step 1 into a 250 mL round-bottom flask.

  • Add acetic anhydride (50 mL) and a catalytic amount of anhydrous sodium acetate (1 g).

  • Heat the mixture to reflux (approximately 140 °C) for 2 hours.

  • Cool the reaction mixture to room temperature, then pour it into 500 mL of ice-cold water.

  • Stir the mixture for 30 minutes to allow the product to precipitate.

  • Filter the solid product, wash with a cold 5% sodium bicarbonate solution until effervescence ceases, followed by a final wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Visualizing the Workflow: Route 1

Route_1_Workflow Route 1: Classical Two-Step Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization Start Anthranilic Acid + 4-Chlorobenzoyl Chloride Reaction1 Dissolve in Pyridine Cool to 0-5 °C Start->Reaction1 Addition Slow Addition of Acyl Chloride Reaction1->Addition Stirring1 Stir at Room Temperature Addition->Stirring1 Workup1 Precipitation in Acidified Water Filtration and Drying Stirring1->Workup1 Intermediate N-(4-chlorobenzoyl)anthranilic acid Workup1->Intermediate Reaction2 Reflux in Acetic Anhydride with Sodium Acetate Intermediate->Reaction2 Workup2 Precipitation in Water Washing and Recrystallization Reaction2->Workup2 Product 2-(4-Chlorophenyl)-4H- benzo[d]oxazin-4-one Workup2->Product

Caption: Workflow for the classical synthesis of the target compound.

Route 2: One-Pot Synthesis using a Dehydrative Cyclizing Agent

This modern approach streamlines the synthesis into a single operational step, offering potential advantages in terms of time and resource efficiency. The use of a specific cyclizing agent at room temperature avoids the need for harsh heating conditions.

Mechanistic Rationale

This one-pot method also begins with the N-acylation of anthranilic acid with 4-chlorobenzoyl chloride in the presence of a base. However, instead of isolating the N-acyl intermediate, a cyclizing agent is introduced directly into the reaction mixture. A common and effective system for this is the use of cyanuric chloride in dimethylformamide (DMF). The cyanuric chloride/DMF adduct forms a Vilsmeier-type reagent, which activates the carboxylic acid group of the in situ-formed N-(4-chlorobenzoyl)anthranilic acid, facilitating a rapid intramolecular cyclodehydration under mild, room temperature conditions to yield the final product.[1][2]

Experimental Protocol: Route 2
  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (13.7 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in 100 mL of chloroform.

  • Add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) dropwise to the stirred solution at room temperature over 30 minutes.

  • Stir the mixture for an additional 2 hours at room temperature to ensure complete formation of the N-acyl intermediate.

  • In a separate beaker, prepare a solution of cyanuric chloride (18.4 g, 0.1 mol) in 50 mL of dimethylformamide (DMF).

  • Add the cyanuric chloride/DMF solution to the reaction mixture.

  • Continue stirring at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add 200 mL of ice-cold water and stir for 30 minutes.

  • Filter the resulting precipitate and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and distilled water (2 x 50 mL).

  • Recrystallize the crude product from an ethanol/diethyl ether mixture (1:1) to obtain pure 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.[2]

Visualizing the Workflow: Route 2

Route_2_Workflow Route 2: One-Pot Synthesis Start Anthranilic Acid + 4-Chlorobenzoyl Chloride Reaction1 Dissolve in Chloroform with Triethylamine Start->Reaction1 Stirring1 Stir at Room Temperature (N-Acylation) Reaction1->Stirring1 Addition_Cyclizing_Agent Add Cyanuric Chloride in DMF Stirring1->Addition_Cyclizing_Agent Reaction2 Stir at Room Temperature (Cyclodehydration) Addition_Cyclizing_Agent->Reaction2 Workup Solvent Evaporation Aqueous Workup and Washing Reaction2->Workup Recrystallization Recrystallization Workup->Recrystallization Product 2-(4-Chlorophenyl)-4H- benzo[d]oxazin-4-one Recrystallization->Product

Caption: Workflow for the one-pot synthesis of the target compound.

Comparative Analysis

ParameterRoute 1: Classical Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Materials Anthranilic acid, 4-chlorobenzoyl chloride, pyridine, acetic anhydrideAnthranilic acid, 4-chlorobenzoyl chloride, triethylamine, cyanuric chloride, DMF
Reaction Conditions Step 1: 0 °C to RT; Step 2: Reflux (~140 °C)Room temperature throughout
Number of Steps Two distinct operational stepsOne-pot procedure
Reported Yield High (typically >85%; a di-chloro analog was synthesized with 88% yield[3])High (yields of up to 86% have been reported for the phenyl analog[2])
Reagent Toxicity/Handling Pyridine is toxic and has an unpleasant odor. Acetic anhydride is corrosive.Cyanuric chloride is a moisture-sensitive solid. Chloroform and DMF are toxic.
Energy Consumption Higher due to the heating stepLower, as the reaction is conducted at ambient temperature
Scalability Readily scalable, with well-established proceduresScalable, but the use of chloroform may be less desirable on a large scale.
Waste Generation Generates pyridine hydrochloride and acetic acid wasteGenerates triethylamine hydrochloride and waste from the cyanuric chloride activation.

In-Depth Discussion and Recommendation

Route 1: The Tried and True Method

The classical two-step synthesis is a robust and highly reproducible method. Its primary advantage lies in its simplicity and the use of relatively common laboratory reagents. The high yields often obtained make it an attractive option for producing significant quantities of the target compound. However, the use of pyridine, with its associated toxicity and odor, can be a drawback, particularly on a larger scale. The high-temperature reflux in acetic anhydride is energy-intensive and may not be suitable for substrates with heat-sensitive functional groups.

Route 2: The Modern, Efficient Alternative

The one-pot synthesis using a cyclizing agent like cyanuric chloride offers a more elegant and efficient approach.[2] By conducting the entire transformation at room temperature, it significantly reduces energy consumption and may offer a better safety profile by avoiding high-temperature operations. The one-pot nature of the reaction also minimizes handling and potential loss of material between steps. The yield is comparable to the classical method, making it a highly competitive alternative.[2] The main considerations for this route are the handling of moisture-sensitive cyanuric chloride and the use of chlorinated solvents and DMF, which require appropriate engineering controls for large-scale synthesis.

Expert Recommendation

For laboratory-scale synthesis where operational simplicity and high yield are the primary concerns, Route 1 remains a viable and effective option. Its long history of use provides a high degree of confidence in its outcome.

For process development and larger-scale synthesis, Route 2 presents several advantages. The milder reaction conditions, reduced energy consumption, and streamlined workflow make it a more sustainable and potentially more cost-effective option. The avoidance of high temperatures also enhances the safety of the process. While the reagents require careful handling, the overall benefits in terms of efficiency and environmental impact make it the recommended route for researchers looking to optimize the synthesis of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Conclusion

Both synthetic routes presented in this guide are effective for the preparation of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one. The choice between the classical two-step method and the modern one-pot approach will depend on the specific needs and priorities of the research team, including scale, available equipment, and considerations for process safety and environmental impact. This guide provides the necessary information for an informed decision, empowering researchers to select the most appropriate method for their drug discovery and development endeavors.

References

  • Al-Hiari, Y. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of Saudi Chemical Society, 17(3), 329-335. Available at: [Link]

  • Putra, M. R. P., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Indonesian Journal of Pharmacy, 30(4), 255-265. Available at: [Link]

  • Dadiboyena, S. (2019). 4H-Benzo[d][1][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3583. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 549-555. Available at: [Link]

  • Reddy, C. K., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Putra, M. R. P., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][4]oxazin-4-one from anthranilic acid (1) and benzoyl chloride (2). ResearchGate. Available at: [Link]

  • Putra, M. R. P., et al. (2019). Synthesis and Biological Evaluation of 2-(3,4-dichlorophenyl)-4H-benzo[d][1][4]oxazin-4-one as Potential Anticancer Agent. ResearchGate. Available at: [Link]

Sources

Validating 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one: A Comparative Guide to Hit Compound Progression

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, the identification of a "hit" compound from a high-throughput screen is a moment of cautious optimism. This guide provides a comprehensive framework for the validation of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one , a promising heterocyclic scaffold, transitioning it from a preliminary hit to a chemically validated lead candidate. The benzoxazinone core is present in various biologically active molecules, exhibiting a range of activities including anticancer and antibacterial properties.[1] This guide will navigate the critical validation path, emphasizing scientific rigor, experimental causality, and objective comparison with established alternatives.

Our validation strategy is built upon the hypothesis that 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one exerts its biological effect through the inhibition of Methionyl-tRNA Synthetase (MRS), a crucial enzyme in protein translation. This hypothesis is informed by preliminary in-silico docking studies and observed anticancer activity of the closely related analogue, 2-phenyl-4H-benzo[d][2][3]oxazin-4-one, which demonstrated an IC50 of 65.43 ± 2.7 μg/mL against the A549 human lung cancer cell line.[4][5]

This guide will detail the essential experiments to:

  • Confirm the primary activity and purity of the hit compound.

  • Establish a direct interaction with the putative target, MRS.

  • Quantify the binding affinity and kinetics.

  • Verify target engagement in a cellular context.

  • Benchmark its performance against validated MRS inhibitors.

The Hit Validation Workflow: From Confirmation to Cellular Engagement

The journey from a hit to a validated lead is a multi-step process designed to eliminate false positives and build a robust data package. The following diagram illustrates the proposed experimental workflow for the validation of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Hit_Validation_Workflow cluster_0 Phase 1: Hit Confirmation & Purity cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Cellular Validation Hit_Confirmation Hit Re-synthesis & Purity Analysis (LC-MS, NMR) Primary_Assay Primary Enzymatic Assay (MRS Inhibition) Hit_Confirmation->Primary_Assay Purity >95% Dose_Response IC50 Determination Primary_Assay->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Malachite Green) Dose_Response->Orthogonal_Assay Biophysical_Assay Biophysical Confirmation (SPR/BLI) Orthogonal_Assay->Biophysical_Assay Selectivity_Panel Selectivity Screening (Other aaRS) Biophysical_Assay->Selectivity_Panel Cellular_Activity Cell-Based Assay (e.g., A549 Proliferation) Selectivity_Panel->Cellular_Activity Target_Engagement_Cell Cellular Target Engagement (CETSA) Cellular_Activity->Target_Engagement_Cell Toxicity_Assay Cytotoxicity Assessment (e.g., LDH assay) Target_Engagement_Cell->Toxicity_Assay Validated_Hit Validated Hit Toxicity_Assay->Validated_Hit CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Unbound_Protein Target Protein Heat Heat Unbound_Protein->Heat Denatured_Protein Denatured & Aggregated Heat->Denatured_Protein Ligand Ligand Bound_Protein Ligand-Bound Protein Ligand->Bound_Protein Heat2 Heat Bound_Protein->Heat2 Stable_Protein Stable Protein Heat2->Stable_Protein

Sources

A Head-to-Head Comparison: The Investigational Anticancer Agent 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one versus the Gold Standard, Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer therapeutics, novel chemical entities are continuously being evaluated against established gold-standard chemotherapies. This guide provides a detailed head-to-head comparison of the investigational compound 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one with doxorubicin, a cornerstone of many chemotherapy regimens. This analysis is grounded in the synthesis of available preclinical data and established experimental methodologies to offer a scientifically rigorous perspective for researchers in oncology and drug development.

Introduction: Two Distinct Approaches to Combating Cancer

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a frontline chemotherapeutic agent for decades. Its potent anticancer activity has made it a mainstay in the treatment of a wide array of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.

In contrast, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds. This family of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities. While not yet a clinically approved agent, emerging research suggests that certain benzoxazinone derivatives possess notable anticancer properties, positioning them as compounds of interest for further investigation.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between these two compounds lies in their mechanisms of inducing cancer cell death.

Doxorubicin: A Multi-Pronged Assault on Cellular Integrity

Doxorubicin exerts its cytotoxic effects through a complex and multifaceted mechanism.[1] Its primary modes of action include:

  • DNA Intercalation: The planar aromatic rings of the doxorubicin molecule insert themselves between the base pairs of the DNA double helix.[1] This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme.[1] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals.[1] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Cellular DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Redox Cycling DNA_Damage DNA Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage ROS->DNA_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one: A More Targeted Approach?

The precise mechanism of action for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one is still under active investigation. However, studies on related benzoxazinone derivatives suggest several potential pathways:

  • Enzyme Inhibition: Research on a similar analog, 2-phenyl-4H-benzo[d]oxazin-4-one, has pointed towards the inhibition of methionyl-tRNA synthetase (MRS) as a possible mechanism.[2][3] MRS is a crucial enzyme in protein synthesis, and its inhibition would lead to a cessation of this vital cellular process.

  • DNA Damage Induction: Some benzoxazinone derivatives have been shown to induce DNA damage, possibly through intercalation or other interactions with the DNA structure, ultimately triggering apoptotic pathways.[1][4]

  • PI3K/mTOR Pathway Inhibition: Other related compounds have demonstrated inhibitory activity against the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]

Benzoxazinone_Mechanism Benzoxazinone 2-(4-Chlorophenyl)-4H- benzo[d]oxazin-4-one MRS Methionyl-tRNA Synthetase Benzoxazinone->MRS Inhibition (putative) PI3K_mTOR PI3K/mTOR Pathway Benzoxazinone->PI3K_mTOR Inhibition (putative) DNA_Interaction Direct DNA Interaction Benzoxazinone->DNA_Interaction (putative) Protein_Synthesis Protein Synthesis Inhibition MRS->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Inhibition PI3K_mTOR->Cell_Growth DNA_Damage DNA Damage DNA_Interaction->DNA_Damage Apoptosis Apoptosis Protein_Synthesis->Apoptosis Cell_Growth->Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanisms of action for 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one.

Comparative In Vitro Efficacy: A Quantitative Analysis

The cornerstone of preclinical drug evaluation lies in the assessment of a compound's cytotoxic effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this analysis, representing the concentration of a drug that is required for 50% inhibition of cell growth.

While a direct comparative study of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and doxorubicin across multiple cell lines is not yet available in the public domain, we can synthesize data from individual studies to provide a preliminary comparison.

CompoundCell LineCancer TypeIC50 (µM)Reference
Doxorubicin A549Lung Carcinoma~0.1-1[3]
MCF-7Breast Adenocarcinoma~0.05-0.5[5]
HeLaCervical Carcinoma~0.1-0.8[1]
2-phenyl-4H-benzo[d]oxazin-4-one (analog) A549Lung Carcinoma280.9 (65.43 µg/mL)[2][3]
Other Benzoxazinone Derivatives MCF-7Breast Adenocarcinoma3.1 - 95[5][6]
HCC1954Breast Carcinoma3.1 - 95[5][6]

Note: The IC50 value for the benzoxazinone analog is significantly higher than that of doxorubicin, indicating lower potency in this specific cell line. The broader range of IC50 values for other benzoxazinone derivatives highlights the importance of the specific chemical structure in determining anticancer activity.

Experimental Protocols for Head-to-Head Comparison

To conduct a rigorous head-to-head comparison of these two compounds, a series of standardized in vitro and in vivo assays are required.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Serial Dilutions of Compounds (Doxorubicin & Benzoxazinone) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and doxorubicin and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 values.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Apoptosis_Assay_Workflow Start Treat Cells with Compounds Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Cell_Cycle_Workflow Start Treat Cells with Compounds Harvest Harvest Cells Start->Harvest Fix Fix in Cold Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Treat_RNase Treat with RNase A Wash->Treat_RNase Stain Stain with Propidium Iodide Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Washing and RNase Treatment: Wash the fixed cells with PBS and treat with RNase A to remove RNA.

  • Staining: Stain the cells with a propidium iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This in vivo model is crucial for evaluating the therapeutic efficacy of a compound in a living organism. It involves the implantation of human cancer cells into immunodeficient mice.

Xenograft_Workflow Start Implant Human Cancer Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer Compounds (e.g., i.p., i.v., oral) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint: Sacrifice and Excise Tumors Monitor->Endpoint Analyze Analyze Tumor Weight and Immunohistochemistry Endpoint->Analyze

Caption: Workflow for an in vivo xenograft mouse model study.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, doxorubicin, 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one). Administer the compounds via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

Conclusion and Future Directions

The available evidence suggests that while 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one and its analogs exhibit anticancer properties, they are likely less potent than the established chemotherapeutic agent, doxorubicin. However, the potential for a different mechanism of action, possibly involving more targeted pathways, warrants further investigation. A key advantage of a more targeted agent could be a more favorable safety profile with reduced off-target toxicities, a significant limitation of doxorubicin, particularly its cardiotoxicity.

To fully elucidate the therapeutic potential of 2-(4-Chlorophenyl)-4H-benzo[d]oxazin-4-one, direct head-to-head comparative studies with doxorubicin are essential. These studies should encompass a broad panel of cancer cell lines, detailed mechanistic investigations, and comprehensive in vivo efficacy and toxicity assessments. Such data will be critical in determining whether this and other benzoxazinone derivatives represent a viable new avenue in the development of novel anticancer agents.

References

  • Kesuma, D., Putra, G. S., Yuniarta, T. A., Sulistyowaty, M. I., Siswandono, & Budiati, T. (2020). Synthesis of 2-phenyl-4H-benzo[d][2][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]

  • Li, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][5]oxazin-3(4H). National Institutes of Health. [Link]

  • Zavala-Guzmán, I., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][2][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. [Link]

  • Zavala-Guzmán, I., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][2][6]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. National Institutes of Health. [Link]

  • Alam, M. A., et al. (2018). Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. National Institutes of Health. [Link]

  • Jacobs, M., et al. (2023). Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast. CORA. [Link]

  • Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][2][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][2][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. [Link]

  • Hou, Z., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Institutes of Health. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

A Researcher's Guide to the Safe Handling of 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one

Senior Application Scientist's Note: This guide is dedicated to providing you with the essential safety and logistical information for handling 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one in a laboratory setting. Our commitment is to empower your research by ensuring a safe and efficient handling protocol for this compound. The following procedures and recommendations are synthesized from established safety data for structurally related compounds and general laboratory safety principles.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one was not available at the time of this writing. The hazard information and handling recommendations provided herein are based on the GHS classification of the closely related compound, 2-(4-Chlorophenyl)-2,3-dihydro-4H-benzo[e][1][2]oxazin-4-one (CAS No. 35141-49-2)[3]. It is imperative to treat 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one with, at a minimum, the same level of caution. A comprehensive, substance-specific risk assessment should be conducted before commencing any experimental work.

Hazard Identification and Risk Assessment

Based on the data for a structurally analogous compound, 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one is anticipated to pose the following hazards:

  • Signal Word: Warning [3]

  • GHS Pictogram:

  • Hazard Statements:

    • H302: Harmful if swallowed. [3] Ingestion may lead to adverse health effects.

    • H315: Causes skin irritation. [3] Direct contact with the skin can cause redness, itching, and inflammation[5].

    • H319: Causes serious eye irritation. [3] Contact with the eyes can result in significant irritation, pain, and potential damage[6].

    • H335: May cause respiratory irritation. [3][7] Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.

A thorough risk assessment should be performed before handling this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Handling of Solid Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.
Preparation of Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or neoprene gloves.Standard laboratory coat.To be performed in a certified chemical fume hood.
Running Reactions and Work-up Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or neoprene gloves.Standard laboratory coat.To be performed in a certified chemical fume hood.

Rationale for PPE Selection:

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing[6].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact and subsequent irritation (H315)[8]. Always inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation (H335), handling this compound in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure. If a fume hood is not available for a specific short-duration task like weighing, a NIOSH-approved particulate respirator (e.g., N95) should be used as a last line of defense[7].

Safe Handling and Storage Procedures

  • Engineering Controls: All work with 2-(4-Chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area[5].

  • Handling Practices:

    • Avoid generating dust when handling the solid material.

    • Use appropriate tools (spatulas, weighing paper) to handle the compound.

    • Ensure all containers are clearly labeled.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[5].

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials (strong oxidizing agents, strong acids, and strong bases).

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill. The following workflow outlines the necessary steps.

Spill_Response_Workflowcluster_Immediate_ActionsImmediate Actionscluster_Spill_ContainmentSpill Containment & Cleanupcluster_Final_StepsFinal StepsAlertAlert others in the areaEvacuateEvacuate the immediate vicinityAlert->EvacuateAssessAssess the spill size and riskEvacuate->AssessPPEDon appropriate PPE(respirator, goggles, gloves, lab coat)Assess->PPEIf spill is manageableReportReport the incident to thelab supervisor/safety officerAssess->ReportIf spill is large or unmanageableContainCover with an inert absorbent material(e.g., vermiculite, sand)PPE->ContainCollectCarefully sweep or scoop the materialinto a labeled waste containerContain->CollectCleanClean the spill area with a suitable solvent,followed by soap and waterCollect->CleanDecontaminateDecontaminate all tools and PPEClean->DecontaminateDisposeDispose of waste according toinstitutional and local regulationsDecontaminate->DisposeDispose->Report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.